molecular formula C16H16N2 B13399744 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Cat. No.: B13399744
M. Wt: 236.31 g/mol
InChI Key: NWDYSRZJOLDMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYSRZJOLDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine: A Privileged Scaffold in Asymmetric Catalysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine, a chiral diamine that has garnered significant attention for its unique structural rigidity and proven utility in asymmetric synthesis and as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications, grounded in established scientific literature.

Introduction: A Molecule of Rigid Elegance and Functional Versatility

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a C2-symmetric chiral diamine built upon a rigid tetracyclic framework. This inherent rigidity is a key attribute, as it pre-organizes the molecule into a well-defined three-dimensional space, a feature highly sought after in the design of chiral ligands and pharmacologically active compounds. The diamine functionality provides two key points for further chemical modification, allowing for the construction of a diverse array of derivatives.

Its primary claim to fame lies in its role as the chiral backbone for a class of highly effective ligands in asymmetric catalysis, most notably the Trost asymmetric allylic alkylation (AAA) ligands.[1] Beyond catalysis, the 9,10-dihydro-9,10-ethanoanthracene scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[2][3] This guide will delve into the fundamental chemistry and practical applications of this remarkable molecule.

Synthesis and Chiral Resolution: From Racemate to Enantiopure Building Block

A convenient and scalable synthesis of racemic 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine has been developed, making this valuable building block readily accessible. The synthesis commences with a Diels-Alder reaction between anthracene and fumaryl chloride, followed by a Curtius rearrangement and subsequent hydrolysis to yield the racemic diamine.[2]

The true utility of this diamine in asymmetric applications necessitates its resolution into single enantiomers. This is efficiently achieved through diastereoisomeric salt resolution, a classical and scalable method.

Experimental Protocol: A Scalable Synthesis of Racemic 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

The following protocol is adapted from the literature and provides a reliable method for the gram-scale synthesis of the racemic diamine.[2]

Step 1: Diels-Alder Reaction

  • Anthracene and fumaryl chloride are reacted in a suitable solvent (e.g., toluene) under reflux.

  • The progress of the reaction can be monitored by techniques such as TLC or NMR.

Step 2: Curtius Rearrangement

  • The resulting diacid chloride is converted to the corresponding diacyl azide by treatment with sodium azide.

  • The diacyl azide is then subjected to a thermal Curtius rearrangement to form the diisocyanate.

Step 3: Hydrolysis

  • The diisocyanate is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the racemic diamine.

Chiral Resolution

The resolution of the racemic diamine is a critical step for its application in asymmetric catalysis. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiopure diamines.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is essential for its proper handling, characterization, and application.

PropertyValueReference
Molecular FormulaC₁₆H₁₆N₂[4]
Molecular Weight236.31 g/mol [4]
AppearanceWhite to off-white powder
Melting PointNot reported
Optical Purity (for enantiopure forms)≥97.0% ee

Spectroscopic Data:

While a complete set of spectra is best obtained on the user's own sample, the following are characteristic spectroscopic features reported in the literature for related derivatives:[5]

  • ¹H NMR: The spectrum is characterized by signals in the aromatic region corresponding to the anthracene core, as well as signals for the ethano bridge protons and the amine protons.

  • ¹³C NMR: The spectrum shows distinct signals for the aromatic carbons and the aliphatic carbons of the ethano bridge.

  • IR Spectroscopy: The IR spectrum of the diamine will exhibit characteristic N-H stretching frequencies. For derivatives, other functional groups will have their own distinct absorption bands.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Application in Asymmetric Catalysis: The Trost Ligand and Beyond

The most prominent application of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is as a chiral scaffold for ligands in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C, C-N, and C-O bond-forming reaction.[1][6] The ligands derived from this diamine, often referred to as Trost ligands, have demonstrated exceptional levels of enantioselectivity in a wide range of transformations.[7]

The Trost Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate.[8] In its asymmetric variant, a chiral ligand on the palladium catalyst controls the stereochemical outcome of the reaction.

Trost_AAA_Cycle Pd0 Pd(0)L* PiAllyl π-allyl Pd(II) Complex Product Product PiAllyl->Product Nucleophilic Attack AlkeneComplex Alkene Complex AlkeneComplex->PiAllyl Oxidative Addition Product->Pd0 Reductive Elimination Substrate Allylic Substrate Substrate->AlkeneComplex Coordination Nu Nucleophile Nu->PiAllyl

Figure 1: A simplified catalytic cycle for the Trost Asymmetric Allylic Alkylation. L* represents the chiral ligand.

Mechanism of Enantioselection: A Working Model

The enantioselectivity of the Trost AAA reaction using ligands derived from 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is explained by a well-accepted working model.[9] The C2-symmetric ligand creates a chiral pocket around the palladium center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

The rigid backbone of the diamine plays a crucial role in maintaining the conformation of the ligand, which in turn defines the shape and chirality of the catalytic pocket. The two phosphorus atoms of the ligand coordinate to the palladium, and the bulky substituents on the phosphorus atoms, along with the anthracene framework, create steric hindrance that directs the incoming nucleophile to one face of the allylic substrate.

Enantioselection_Model cluster_0 Chiral Ligand - Pd Complex cluster_1 Nucleophilic Attack Pd Pd PiAllyl π-allyl substrate P1 P P1->Pd P2 P P2->Pd Backbone Chiral Diamine Backbone Backbone->P1 Backbone->P2 Nu Nu⁻ Nu->PiAllyl Arrow Attack from less hindered face

Sources

A Comprehensive Technical Guide to the Enantiomers of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the enantiomers of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine, a C₂-symmetric chiral diamine that serves as a critical building block in modern asymmetric synthesis. Its rigid tricyclic framework and vicinal diamine functionality make it an indispensable precursor for highly effective chiral ligands and catalysts, most notably the Trost asymmetric allylic alkylation (AAA) ligand. Access to enantiomerically pure forms of this diamine is paramount for achieving high stereoselectivity in chemical transformations.

This document details the unique identifiers (CAS numbers) for each enantiomer, outlines a scalable method for their resolution, and provides robust analytical protocols for their separation and characterization, ensuring both scientific integrity and practical applicability in a research and development setting.

Core Compound Identification

The stereochemistry at the C-11 and C-12 positions of the ethano bridge dictates the chirality of the molecule. The two enantiomers are assigned unique Chemical Abstracts Service (CAS) Registry Numbers, which are essential for unambiguous identification in research, procurement, and regulatory documentation.

EnantiomerStereochemical DescriptorCAS NumberMolecular FormulaMolecular Weight
(+)-(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine(R,R)181139-49-1C₁₆H₁₆N₂236.31 g/mol
(-)-(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine(S,S)138517-65-5C₁₆H₁₆N₂236.31 g/mol

Table 1: Physicochemical Identifiers for the Enantiomers.

Synthesis and Chiral Resolution

The synthesis of the racemic diamine is efficiently achieved through a Diels-Alder reaction between anthracene and fumaryl chloride, followed by a Curtius rearrangement and hydrolysis. This scalable route provides the necessary racemic precursor for subsequent chiral resolution.[1]

The most effective and scalable method for resolving the racemic mixture is through diastereomeric salt formation. This classical resolution technique leverages the differential solubility of diastereomeric salts formed between the racemic diamine and a chiral resolving agent.

Causality in Experimental Design: Diastereomeric Salt Resolution

The choice of resolving agent is critical and is guided by several factors: commercial availability, cost, and the ability to form well-defined, crystalline salts with the diamine. For this specific diamine, (+)-Di-O,O'-p-toluoyl-D-tartaric acid (D-DTTA) is a highly effective resolving agent. The tartaric acid derivative provides two carboxylic acid groups for salt formation and multiple stereocenters, which creates a significant physicochemical difference between the two resulting diastereomeric salts ((R,R)-diamine-D-DTTA and (S,S)-diamine-D-DTTA). This difference in crystalline packing and solubility allows for their separation by fractional crystallization.

Sources

Spectroscopic Profiling of Anthracenyl Diamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of anthracenyl diamine derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation essential for the structural elucidation and analysis of this important class of compounds.

Introduction: The Significance of Anthracenyl Diamine Scaffolds

Anthracene, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of novel molecules with diverse applications, including fluorescent probes, chemosensors, and potential therapeutic agents.[1][2][3][4] The introduction of diamine functionalities to the anthracene core imparts unique electronic and structural properties, enhancing their ability to coordinate with metal ions and other guest molecules.[4] Consequently, a thorough understanding of their threedimensional structure and electronic environment is paramount, for which NMR and IR spectroscopy are indispensable tools. This guide will equip researchers with the foundational knowledge and practical insights required to confidently interpret the spectroscopic data of anthracenyl diamine derivatives.

Foundational Principles of Spectroscopic Analysis

A solid grasp of the fundamental principles of NMR and IR spectroscopy is crucial for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of molecules. For anthracenyl diamine derivatives, ¹H and ¹³C NMR are the most informative techniques.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration, and spin-spin coupling (J).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule and their electronic environment. The chemical shifts of carbon atoms are sensitive to hybridization and the presence of electron-withdrawing or electron-donating groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The vibrational frequencies are characteristic of the types of bonds and functional groups present. For anthracenyl diamine derivatives, IR spectroscopy is particularly useful for identifying N-H, C-H, C=C, and C-N bonds.

Deciphering the Spectra of Anthracenyl Diamine Derivatives

The interpretation of NMR and IR spectra requires a systematic approach, correlating observed signals with the molecular structure.

¹H NMR Spectral Analysis

The ¹H NMR spectra of anthracenyl diamine derivatives exhibit characteristic signals for the aromatic protons of the anthracene core and the protons of the diamine substituents.

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the anthracene ring typically appear as a complex pattern of doublets, triplets, and multiplets in this region.[5][6] The exact chemical shifts and coupling constants are highly dependent on the substitution pattern and the nature of the substituents. For instance, in 9,10-disubstituted anthracenes, the protons at positions 1, 4, 5, and 8 are often shifted downfield compared to those at 2, 3, 6, and 7.

  • Amine Protons (Variable Chemical Shift): The chemical shift of N-H protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as broad singlets.

  • Alkyl Protons on Diamine Substituents: Protons on the alkyl chains of the diamine substituents will appear in the upfield region of the spectrum (δ 1.0-4.0 ppm), with their chemical shifts and multiplicities determined by their proximity to the nitrogen atoms and the anthracene ring.

Table 1: Representative ¹H NMR Data for an Anthracenyl Diamine Derivative [5]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H8.60d6.0
Aromatic-H7.90d7.8
Aromatic-H7.85d8.2
Aromatic-H7.79s-
Aromatic-H7.75d8.2
Aromatic-H7.62–7.55m-
Aromatic-H7.41d6.0
CH₂5.57s-
CH₂4.45s-
CH₃3.08s-
¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide valuable information about the carbon framework of anthracenyl diamine derivatives.

  • Aromatic Region (δ 115-155 ppm): The carbon atoms of the anthracene core resonate in this region.[5] The chemical shifts are influenced by the diamine substituents and their position on the ring. Quaternary carbons, such as those at the points of substitution (e.g., C9 and C10), often show distinct chemical shifts.

  • Alkyl Carbons (δ 10-70 ppm): The carbon atoms of the alkyl chains in the diamine substituents appear in the upfield region. The carbons directly attached to the nitrogen atoms (α-carbons) are typically found in the δ 40-60 ppm range.

Table 2: Representative ¹³C NMR Data for an Anthracenyl Diamine Derivative [5]

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C163.6
Aromatic C153.6
Aromatic C153.5
Aromatic CH151.0
Aromatic C141.1
Aromatic CH140.0
Aromatic CH132.6
Aromatic C131.3
Aromatic CH130.5
Aromatic CH130.4
Aromatic CH126.4
Aromatic C125.2
Aromatic CH123.8
Aromatic CH123.7
Aromatic C118.8
Aromatic C93.3
Aromatic C89.3
CH₂76.9
CH₂68.6
CH₃53.6
IR Spectral Analysis

The IR spectra of anthracenyl diamine derivatives display characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • N-H Stretching: Primary and secondary amines show one or two bands, respectively, in the 3300-3500 cm⁻¹ region.[7] These bands can be broad due to hydrogen bonding.

  • Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[5]

  • Aliphatic C-H Stretching: These bands are found just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the anthracene ring give rise to several bands in the 1450-1600 cm⁻¹ region.[5][8]

  • N-H Bending: These vibrations are typically observed in the 1550-1650 cm⁻¹ region for primary amines.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond usually appears in the 1000-1350 cm⁻¹ range.

Table 3: Key IR Absorption Frequencies for Anthracenyl Diamine Derivatives [5][8]

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-HStretching3300 - 3500
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
C=C (Aromatic)Stretching1450 - 1600
N-HBending1550 - 1650
C-NStretching1000 - 1350

Experimental Protocols

To obtain high-quality spectroscopic data, proper experimental procedures are essential.

NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the anthracenyl diamine derivative and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9][10] The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.[10]

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are usually required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrations. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures to establish proton-proton and proton-carbon correlations.[11]

IR Sample Preparation and Data Acquisition

Caption: Workflow for IR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film (for soluble samples or oils): Dissolve the sample in a volatile solvent and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plate) to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.

Conclusion

NMR and IR spectroscopy are powerful and complementary techniques for the structural characterization of anthracenyl diamine derivatives. A thorough understanding of the principles of these techniques, coupled with a systematic approach to data interpretation, is essential for researchers working with these compounds. This guide provides a solid foundation for the spectroscopic analysis of anthracenyl diamine derivatives, enabling scientists to gain valuable insights into their molecular structure and properties, thereby facilitating their application in various fields of chemical and biomedical research.

References

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  • PubMed. (2023, January 15). The spectroscopic and computational study of anthracene based chemosensor - Ag+ interactions. Retrieved from [Link]

  • Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. (n.d.). Retrieved from [Link]

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  • PubChem. (n.d.). 1,8-Anthracenediamine. Retrieved from [Link]

  • Beilstein Journals. (2025, March 7). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

  • MDPI. (2025, April 27). Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane. Retrieved from [Link]

  • Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (2020, December 1). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Infrared Spectroscopic Study on the Hofmann-diam-type 1,9-Diaminononanemetal(II) Tetracyanonickelate(II)Aromatic Guest Clathrates. Retrieved from [Link]

  • Refubium. (n.d.). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Retrieved from [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Novel Crystal Structure Analysis of Anthracene-Based Chalcone Derivatives. Retrieved from [Link]

  • CrystEngComm. (2024, May 28). Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. Retrieved from [Link]

  • ResearchGate. (2022, December 2). 1 H and 13 C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes. Retrieved from [Link]

  • Journal of the Chemical Society D. (n.d.). The nuclear magnetic resonance and stereochemistry of 9,10-derivatives of 9,10-dihydroanthracene. Retrieved from [Link]

  • MDPI. (2023, May 4). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of anthracene, fluorene, phenanthrene, and triphenylene.... Retrieved from [Link]

Sources

A Technical Guide to the Physical Properties and Molecular Structure of Diamine Backbones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Diamine Backbone

In the intricate world of medicinal chemistry and drug development, the diamine backbone stands out as a fundamental and remarkably versatile structural motif. From simple aliphatic chains to rigid cyclic systems, these molecular scaffolds are integral components in a vast array of therapeutic agents.[1][2][3] Their importance lies not just in their ability to connect different pharmacophoric elements, but in how their intrinsic physical and structural properties directly influence a drug's overall performance. For researchers, scientists, and drug development professionals, a deep understanding of the diamine backbone is not merely academic; it is a critical prerequisite for rational drug design.

This guide provides an in-depth exploration of the core principles governing diamine backbones. We will dissect their molecular structure, elucidate the causal relationships between structure and key physicochemical properties, and demonstrate their profound impact in modern therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[4][5] By integrating foundational theory with practical experimental protocols and computational insights, this document aims to equip the reader with the expertise needed to effectively harness the power of the diamine backbone in their own research endeavors.

Chapter 1: Deconstructing the Diamine: Fundamental Molecular Structure

At its core, a diamine is an organic compound containing two amine functional groups. This simple definition, however, belies a rich diversity in structure that dictates function. The classification of diamines is crucial for understanding their behavior in a biological context.

1.1 Classification of Diamine Structures

Diamine backbones can be categorized based on several key features:

  • Aliphatic vs. Aromatic: Aliphatic diamines (e.g., ethylenediamine) feature nitrogen atoms attached to sp³-hybridized carbons, resulting in flexible, chain-like structures. Aromatic diamines (e.g., p-phenylenediamine) have nitrogens attached to sp²-hybridized carbons within an aromatic ring, leading to rigid, planar geometries.

  • Acyclic vs. Cyclic: Acyclic, or linear, diamines offer significant conformational flexibility.[6][7] Cyclic diamines, such as piperazine, constrain this flexibility, locking the distance and relative orientation of the nitrogen atoms into a more defined state.[1][8] This conformational locking can be highly advantageous for optimizing binding to a biological target.[9]

  • Substitution: The nitrogens can be primary (-NH2), secondary (-NHR), or tertiary (-NR2), which profoundly affects their hydrogen bonding capacity and basicity.

G Figure 1. Classification of Diamine Backbones cluster_0 Based on Carbon Framework cluster_1 Based on Topology Diamine Diamine Backbone Aliphatic Aliphatic (e.g., Ethylenediamine) Diamine->Aliphatic Nature of Carbon Chain Aromatic Aromatic (e.g., Phenylenediamine) Diamine->Aromatic Acyclic Acyclic (Linear) High Flexibility Aliphatic->Acyclic Cyclic Cyclic (e.g., Piperazine) Constrained Flexibility Aliphatic->Cyclic

Figure 1. Classification of Diamine Backbones

1.2 Conformational Flexibility: The "Dynamic" Component

The ability of a diamine backbone to rotate around its single bonds grants it conformational flexibility. This is not a trivial property; it is a key determinant of biological activity.[6][10][11] A flexible linker can allow a molecule to adopt the optimal geometry for binding to a receptor pocket, while a rigid linker can pre-organize the molecule into an active conformation, reducing the entropic penalty of binding. Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space available to these flexible molecules, revealing how linker motions can be essential for function.[6][10][12]

Chapter 2: The Structure-Property Relationship

The molecular structure of a diamine backbone directly dictates its physicochemical properties. These properties, in turn, govern the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the final compound.[13]

2.1 Basicity (pKa)

Basicity, quantified by the pKa value, is arguably the most critical property of a diamine.[14] It determines the ionization state of the molecule at a given pH.[15][16] Since most biological processes occur around physiological pH (~7.4), the pKa dictates whether the amine groups will be protonated (cationic, -NH3+) or neutral (-NH2). This has profound implications for:

  • Solubility: The charged, protonated form is generally more water-soluble.

  • Membrane Permeability: The neutral, uncharged form is typically more capable of crossing lipid bilayer membranes.

  • Target Binding: Many drug-receptor interactions rely on specific ionic bonds or hydrogen bonds that are only possible with the correct ionization state.

Diamine backbones have two pKa values. The first protonation is typically more favorable (higher pKa) than the second, which is disfavored due to electrostatic repulsion from the first protonated amine.[14]

2.2 Lipophilicity and Solubility

Lipophilicity (often measured as LogP or LogD) describes a compound's affinity for a lipid-like environment versus an aqueous one. The diamine backbone plays a crucial role in balancing the hydrophilic nature of the amine groups with the lipophilic character of the carbon framework. Modifying the length of an aliphatic chain or introducing bulky, nonpolar groups can systematically alter a molecule's lipophilicity, which is a key parameter to optimize for oral absorption and distribution within the body.[13]

2.3 Hydrogen Bonding

Primary and secondary amines in the backbone can act as both hydrogen bond donors and acceptors, while tertiary amines can only act as acceptors. This capacity for hydrogen bonding is fundamental to molecular recognition, enabling specific and high-affinity interactions with biological targets like proteins and nucleic acids.

Data Summary: Properties of Common Diamine Backbones

The following table summarizes key physicochemical properties for diamines commonly used in drug development.

DiamineStructureMolecular Weight ( g/mol )pKa1[3]pKa2[3]Boiling Point (°C)
Ethylenediamine H₂N-CH₂-CH₂-NH₂60.109.936.85116
1,3-Diaminopropane H₂N-(CH₂)₃-NH₂74.1210.558.88140
Piperazine C₄H₁₀N₂86.149.735.35146
N,N'-Dimethylethylenediamine CH₃NH-CH₂-CH₂-NHCH₃88.1510.157.04119
Chapter 3: The Diamine Backbone in Modern Drug Discovery: The PROTAC Revolution

Perhaps nowhere is the importance of the diamine backbone more evident than in the field of targeted protein degradation, specifically with Proteolysis Targeting Chimeras (PROTACs).[17][18] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[17]

The molecule consists of three parts: a ligand for the target protein (the "warhead"), a ligand for the E3 ligase, and a linker that connects them. The diamine backbone is a ubiquitous feature of these linkers.[4][5]

3.1 The Linker is Not Just a Spacer

Early assumptions that the linker was a passive spacer have been thoroughly debunked. Research has shown that the linker's properties—its length, rigidity, polarity, and geometry—are critical for the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5] An improperly designed linker can lead to a complete loss of degradation activity.

  • Length & Flexibility: The linker must be long and flexible enough to allow the two large proteins to come together in a productive orientation for ubiquitination.[6][11]

  • Composition: The chemical nature of the linker (e.g., polyethylene glycol vs. alkyl chains) influences the molecule's overall solubility, cell permeability, and pharmacokinetic properties.[]

G Figure 2. Mechanism of PROTAC Action cluster_0 Ternary Complex Formation POI Protein of Interest (POI) Target Ternary POI PROTAC E3 Ligase POI->Ternary E3 E3 Ubiquitin Ligase Recruiter E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Proteasome Proteasome Ternary->Proteasome Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation G Figure 3. Computational Workflow for MD Simulation Start Start: Initial 3D Structure (e.g., from crystal structure or builder) Param Parameterize Molecule (Assign Force Field) Start->Param Solvate Solvate System (Place in a box of solvent, e.g., water) Param->Solvate Equilibrate System Equilibration (Minimize energy, stabilize temperature & pressure) Solvate->Equilibrate Production Production Run (Simulate for nanoseconds to microseconds) Equilibrate->Production Analysis Trajectory Analysis (Analyze conformations, distances, energies) Production->Analysis End End: Conformational Ensemble & Dynamic Properties Analysis->End

Figure 3. Computational Workflow for MD Simulation

Conclusion and Future Outlook

The diamine backbone is a cornerstone of modern drug design, acting as a critical modulator of physicochemical properties and a key enabler of novel therapeutic strategies. Its structural simplicity is deceptive, masking a complex interplay of conformational dynamics, basicity, and polarity that profoundly influences a drug's journey through the body and its interaction with its target. As demonstrated in the context of PROTACs, rational control over the diamine linker is paramount for success.

The future of drug discovery will undoubtedly see even more sophisticated uses of diamine backbones. Advances in computational chemistry will allow for more accurate predictions of their dynamic behavior, while novel synthetic methodologies will provide access to an ever-expanding chemical space of rigid and constrained linkers. For the medicinal chemist, a mastery of the principles outlined in this guide—from fundamental structure-property relationships to advanced characterization techniques—will remain an indispensable asset in the ongoing quest to design safer and more effective medicines.

References
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A Senior Application Scientist's Guide to Theoretical and Computational Studies of Chiral Diamine Conformations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the conformational landscapes of chiral diamines. As a senior application scientist, I've witnessed firsthand the pivotal role that a deep understanding of molecular conformation plays in the successful design of novel therapeutics and catalysts. Chiral diamines are foundational building blocks in these endeavors, and their three-dimensional structure is not a mere academic curiosity—it is the very heart of their function. This guide is designed to provide you with not just the theoretical underpinnings but also the practical, computational workflows to dissect and understand the conformational preferences of these critical molecules. We will delve into the causality behind methodological choices, ensuring that each step is not just a procedure to be followed but a logical and scientifically validated approach.

Part 1: Foundational Principles of Chiral Diamine Conformations

The Significance of Chirality and Conformation in Diamines

Chirality is a fundamental property of many biologically active molecules, and in the realm of pharmaceuticals and catalysis, it is often the key to efficacy and specificity.[1][2] Chiral diamines, with their distinct three-dimensional arrangements, serve as versatile scaffolds in asymmetric synthesis, acting as chiral ligands for metal catalysts or as organocatalysts themselves.[3][4] Their ability to create a chiral environment is a direct consequence of their conformational preferences. In drug development, mimicking the bioactive conformation of a peptide with a more stable and bioavailable chiral diamine-based structure is a common and effective strategy.[5] The precise orientation of the amine groups and the stereochemistry of the backbone dictate how these molecules will interact with other chiral entities, be it a substrate in a chemical reaction or a receptor in a biological system.

Key Stereochemical Descriptors

A firm grasp of stereochemical language is essential for discussing chiral diamine conformations. The Cahn-Ingold-Prelog (CIP) system, assigning R (rectus) or S (sinister) configurations to stereocenters, is fundamental. Beyond absolute configuration, the relative orientation of substituents is described using cis (on the same side) and trans (on opposite sides) nomenclature. The conformation around single bonds is often described by dihedral angles, with key conformations being syn-periplanar (0°), syn-clinal (or gauche, ±60°), anti-clinal (±120°), and anti-periplanar (or trans, 180°). For vicinal diamines, the relative orientation of the two amino groups is of paramount importance, with the gauche conformation often being the most stable due to factors like hydrogen bonding.[6][7]

Intramolecular Forces Governing Conformation

The conformational landscape of a chiral diamine is shaped by a delicate balance of intramolecular forces. These non-covalent interactions include:

  • Steric Hindrance: The repulsion between electron clouds of bulky substituents, which disfavors conformations where these groups are in close proximity.

  • Electrostatic Interactions: The attractive or repulsive forces between partial charges on atoms. For diamines, the lone pairs on the nitrogen atoms can lead to significant electrostatic repulsion if not oriented favorably.

  • Hydrogen Bonding: The attraction between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen) and another nearby electronegative atom. Intramolecular hydrogen bonding between the two amine groups can significantly stabilize certain conformations, particularly the gauche form in 1,2-diamines.

  • Torsional Strain: The resistance to twisting around a single bond. Eclipsed conformations have higher torsional strain than staggered conformations.

Part 2: The Computational Toolkit for Conformational Analysis

The exploration of the conformational space of a molecule is a task well-suited to computational methods. The primary approaches can be broadly categorized into Molecular Mechanics, Semi-Empirical Methods, and Quantum Mechanics.

An Overview of Computational Approaches
  • Molecular Mechanics (MM): A classical mechanics-based approach that treats atoms as spheres and bonds as springs. It is computationally inexpensive and ideal for rapidly exploring the vast conformational space of a molecule.

  • Semi-Empirical Methods: These methods use some experimental data and parameters to simplify the complex equations of quantum mechanics. They offer a balance between the speed of MM and the accuracy of higher-level QM methods.

  • Quantum Mechanics (QM): These methods solve the Schrödinger equation to describe the electronic structure of a molecule. They are the most accurate but also the most computationally demanding.

Molecular Mechanics (MM) in Detail

At the core of molecular mechanics is the force field , a set of potential energy functions and their associated parameters that describe the energy of a molecule as a function of its atomic coordinates.[8] A typical force field includes terms for:

  • Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

  • Angle Bending: The energy required to bend an angle from its equilibrium value.

  • Torsional Terms: The energy associated with rotation around a single bond, describing the preference for staggered over eclipsed conformations.[9]

  • Non-Bonded Interactions: These include van der Waals forces (modeled by a Lennard-Jones potential) and electrostatic interactions (modeled by Coulomb's law).[10]

The sum of these energy terms gives the total steric energy of a given conformation. The goal of a conformational search is to find the geometries that minimize this energy.

The choice of force field is critical for obtaining meaningful results. For chiral diamines, force fields that are well-parameterized for organic molecules are a good starting point. Some commonly used force fields include:

  • MMFF (Merck Molecular Force Field): A versatile force field suitable for a wide range of organic and drug-like molecules.

  • UFF (Universal Force Field): A general-purpose force field that can handle a wide variety of elements and molecular structures.

  • AMBER (Assisted Model Building with Energy Refinement): Particularly well-suited for biomolecules, but also effective for organic molecules.[11]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another force field primarily developed for biomolecules.

The selection should be guided by the specific nature of the molecule under study and the availability of parameters for all atom types present.

Strengths:

  • Speed: MM calculations are very fast, allowing for the exploration of large molecules and extensive conformational searches.

  • Good for Initial Screening: It is an excellent tool for generating a set of plausible low-energy conformations.

Limitations:

  • Parameterization Dependent: The accuracy of MM is entirely dependent on the quality of the force field parameters.

  • No Electronic Information: MM does not provide information about the electronic properties of a molecule.

  • Bond Breaking/Formation: Standard MM force fields cannot describe chemical reactions.

Quantum Mechanics (QM) Approaches

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction.

  • Functionals: The choice of the exchange-correlation functional is crucial in DFT. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide good results. Common choices include:

    • B3LYP: A widely used and well-tested functional.

    • M06-2X: A functional that often performs well for non-covalent interactions, which are important in determining conformations.

  • Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more accurate results but at a higher computational cost. Common choices include:

    • 6-31G*: A good starting point for geometry optimizations.

    • def2-SVP: Another popular and efficient basis set.[12]

Ab initio (from first principles) methods are based solely on the principles of quantum mechanics and do not rely on experimental parameters.

  • Hartree-Fock (HF): The simplest ab initio method, it provides a good starting point but neglects electron correlation.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and generally provides more accurate results than HF, especially for relative energies.[13]

The conformation of a molecule can be significantly influenced by its environment. Solvation models are used to account for the effects of a solvent.

  • Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a given dielectric constant. This is a computationally efficient way to include bulk solvent effects.

  • Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally expensive but can be important for systems where specific solvent-solute interactions, like hydrogen bonding, are critical.

Part 3: Practical Workflows for Conformational Analysis

A robust conformational analysis typically involves a multi-step process that leverages the strengths of both MM and QM methods.

Workflow 1: Systematic Conformational Search

The goal of a conformational search is to identify all low-energy conformations of a molecule.

  • Initial Structure Generation: Build the 2D structure of the chiral diamine using a molecular editor.

  • 3D Structure Generation: Convert the 2D structure to an initial 3D conformation.

  • Molecular Mechanics Conformational Search:

    • Select a suitable force field (e.g., MMFF).

    • Perform a systematic or random conformational search. This involves systematically rotating rotatable bonds and minimizing the energy of each resulting conformation.

    • Save all unique conformations within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Clustering and Selection: Group the resulting conformations based on their geometry to identify unique conformers. Select a representative set of low-energy conformers for further analysis.

The output of a conformational search is a list of conformations and their corresponding energies. This data should be analyzed to:

  • Identify the global minimum energy conformation.

  • Determine the relative energies of other low-energy conformers.

  • Analyze key geometric parameters, such as dihedral angles, to understand the conformational preferences.

Visualization of the low-energy conformers is crucial for a qualitative understanding of their shapes and intramolecular interactions.

Workflow 2: Quantum Chemical Calculations for High-Accuracy Energetics

Once a set of low-energy conformers has been identified using MM, QM calculations are used to obtain more accurate relative energies and properties.

  • Geometry Optimization: For each selected conformer from the MM search, perform a full geometry optimization using a QM method (e.g., DFT with the B3LYP functional and a 6-31G* basis set). This will refine the geometry to the nearest local minimum on the QM potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Single-Point Energy Calculation (Optional but Recommended): For even higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set and/or a more accurate QM method (e.g., MP2).

From the QM calculations, a wealth of information can be extracted:

  • Relative Energies: The relative energies of the conformers, corrected for ZPVE, can be used to determine their Boltzmann populations at a given temperature.

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be precisely determined.

  • Dipole Moments: The magnitude and direction of the molecular dipole moment can be calculated.

  • Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated vibrational frequencies. NMR chemical shifts can also be computed.[14]

Software and Tools of the Trade

A variety of software packages are available for performing these calculations. Some popular choices include:

  • Gaussian: A comprehensive suite of programs for electronic structure calculations.

  • Spartan: A user-friendly molecular modeling and computational chemistry application.

  • ChemDoodle: A chemical drawing and publishing software that also includes 3D modeling capabilities.[15][16]

  • Avogadro: A free, open-source molecular editor and visualization tool.[16]

  • Nextmol: A platform offering advanced molecular modeling and AI solutions.[17]

Visualizations

Workflow for Computational Conformational Analysis

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (QM) Stage cluster_2 Analysis & Application start 1. 2D/3D Structure Generation mm_search 2. Conformational Search (e.g., MMFF) start->mm_search cluster 3. Clustering & Selection of Low-Energy Conformers mm_search->cluster qm_opt 4. Geometry Optimization (e.g., DFT B3LYP/6-31G*) cluster->qm_opt Input for QM refinement freq 5. Frequency Calculation (Confirm Minima & Get Thermodynamics) qm_opt->freq spe 6. Single-Point Energy (Higher Accuracy, e.g., MP2/def2-TZVP) freq->spe analysis 7. Analyze Relative Energies, Geometries, and Properties spe->analysis application 8. Relate Conformation to Reactivity, Selectivity, or Biological Activity analysis->application

Caption: A typical workflow for the computational conformational analysis of chiral diamines.

Relationship Between Computational Methods

G cluster_mm Fast, Large Systems cluster_qm Accurate, Small Systems MM Molecular Mechanics (MM) SE Semi-Empirical MM->SE Increased Accuracy, Increased Cost QM Quantum Mechanics (QM) SE->QM Increased Accuracy, Increased Cost

Caption: The trade-off between accuracy and computational cost for different methods.

Part 4: Case Studies and Applications

Case Study 1: Conformational Analysis of Ethylenediamine

Ethylenediamine is the simplest chiral vicinal diamine and serves as an excellent model system. Computational studies have shown that the gauche conformation is the most stable, with a N-C-C-N dihedral angle of approximately 63°.[6][7] This preference is attributed to a favorable balance between steric repulsion and intramolecular hydrogen bonding between the two amine groups. The trans conformation is the next most stable. This fundamental understanding of ethylenediamine's conformational preferences helps explain its behavior as a chelating ligand in metal complexes.

ConformerRelative Energy (kcal/mol)N-C-C-N Dihedral Angle (°)
gauche0.0~63
trans~0.5 - 1.0180

Note: Relative energies can vary depending on the level of theory and solvation model used.

Case Study 2: Understanding Stereoselectivity in a Diamine-Catalyzed Aldol Reaction

Chiral diamines are effective organocatalysts for asymmetric aldol reactions. Computational studies, particularly using DFT, have been instrumental in elucidating the mechanism and origin of stereoselectivity.[18] These studies have shown that the reaction proceeds through a nine-membered cyclic transition state. The conformation of this transition state, which is dictated by the conformation of the chiral diamine catalyst, determines which face of the enamine attacks the aldehyde, thus controlling the stereochemical outcome of the product. By analyzing the energies of the different possible transition states, the experimentally observed stereoselectivity can be rationalized and even predicted.

Applications in Drug Development

The principles of conformational analysis are central to modern drug design. Chiral diamines are often used as scaffolds to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as resistance to enzymatic degradation.[5] By performing computational conformational analysis, medicinal chemists can design chiral diamine-based molecules that adopt the desired bioactive conformation to interact with a specific biological target, leading to the development of more potent and selective drugs.

Part 5: Conclusion and Future Outlook

The theoretical and computational study of chiral diamine conformations is an indispensable tool in modern chemical and pharmaceutical research. By combining the speed of molecular mechanics with the accuracy of quantum mechanics, we can gain a detailed understanding of the factors that govern the three-dimensional structure of these important molecules. This knowledge allows us to rationalize experimental observations, predict the behavior of new molecules, and design more effective catalysts and drugs.

Looking ahead, the field is poised for exciting advancements. The increasing power of computers will allow for the routine use of even more accurate computational methods. Furthermore, the integration of machine learning and artificial intelligence is beginning to revolutionize conformational analysis, enabling faster and more accurate predictions of molecular properties. As we continue to refine our computational tools and deepen our understanding of the intricate dance of molecular conformations, the possibilities for designing novel and impactful molecules are boundless.

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The Rigid Bridge: A Technical Guide to 9,10-Dihydro-9,10-ethanoanthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9,10-dihydro-9,10-ethanoanthracene scaffold represents a masterclass in structural rigidity. Formed primarily through the Diels-Alder cycloaddition of anthracene and ethylene equivalents, this tricyclic system creates a fixed, non-planar geometry that is invaluable in medicinal chemistry. Unlike flexible alkyl chains, the "ethano-bridge" locks pharmacophores into specific spatial orientations, enhancing receptor selectivity and metabolic stability.

This guide analyzes the technical utility of this scaffold, moving from its foundational synthesis to its established clinical role in neuropsychiatry (Maprotiline, Benzoctamine) and its emerging potential in oncology and overcoming multidrug resistance.

Part 1: Structural & Synthetic Foundations

The Diels-Alder Core

The defining feature of this class is the [4+2] cycloaddition across the 9,10-positions of the anthracene ring. This reaction disrupts the aromaticity of the central ring but preserves the two flanking benzene rings, resulting in a rigid bicyclic[2.2.2]octane core flanked by benzo-fusions.

Key Structural Advantages:

  • Defined Spatial Geometry: The bridgehead carbons (C9/C10) are fixed, projecting substituents at precise angles (approx. 120° relative to the side rings).

  • Chirality: Substitution on the ethano bridge (C11/C12) often generates chiral centers. The rigid backbone prevents racemization via bond rotation, making these excellent chiral auxiliaries or enantioselective drug candidates.

  • Lipophilicity: The bulky, hydrophobic skeleton facilitates blood-brain barrier (BBB) penetration, a critical trait for CNS-active agents.

Validated Synthetic Protocol

Target: Synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.

This protocol serves as the primary entry point for functionalizing the scaffold. The anhydride moiety is highly reactive, allowing conversion into imides (as seen in anticancer research), amides, or reduction to the saturated ethano-bridge found in Maprotiline.

Reagents:

  • Anthracene (Substrate)[1][2][3][4]

  • Maleic Anhydride (Dienophile)[2][3][5]

  • Xylene (Solvent - High boiling point required for kinetics)[5]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.0 g of anthracene and 1.1 g of maleic anhydride in 25 mL of xylene.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 30 minutes. The solution will initially be clear/yellowish.

    • Causality: The Diels-Alder reaction is reversible. High heat provides the activation energy to form the adduct, while the thermodynamic stability of the sigma bonds drives the equilibrium forward upon cooling.

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The adduct is significantly less soluble in cold xylene than the reactants.

  • Isolation: Cool further in an ice bath for 15 minutes. Filter the colorless crystals via vacuum filtration.

  • Purification: Recrystallize from ethyl acetate to remove unreacted anthracene.

  • Validation:

    • Melting Point: Expect 262–263°C.

    • IR Spectroscopy: Look for anhydride carbonyl stretches (approx. 1780 and 1860 cm⁻¹).

Visualization: Synthesis Workflow

DielsAlder Anthracene Anthracene (Diene) Transition Transition State [4+2] Cycloaddition (Reflux in Xylene) Anthracene->Transition Maleic Maleic Anhydride (Dienophile) Maleic->Transition Product 9,10-Ethanoanthracene Anhydride Adduct (Rigid Scaffold) Transition->Product Bond Formation (C9-C11, C10-C12)

Caption: The fundamental Diels-Alder cycloaddition forming the rigid ethanoanthracene core.

Part 2: Clinical Pharmacology (CNS Agents)

The most successful application of this scaffold is in tetracyclic antidepressants (TeCAs). The rigidity of the ethano-bridge mimics the spatial arrangement of the tricyclic antidepressants (TCAs) but with distinct receptor profiles.

Maprotiline (Ludiomil)

Mechanism of Action: Maprotiline is a potent and selective Norepinephrine Reuptake Inhibitor (NRI).[6] Unlike tertiary amine TCAs (e.g., Amitriptyline), Maprotiline (a secondary amine) shows high selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

  • Structure-Activity Relationship (SAR): The propylamine side chain attached to the C9 bridgehead is critical. The rigid ethano-bridge holds the amine in a specific conformation that optimally binds to the NET orthosteric site.

  • Clinical Profile: Used for major depression.[7][8] The high lipophilicity ensures rapid CNS distribution.

Benzoctamine (Tacitin)

Mechanism of Action: Structurally similar to Maprotiline but with a shorter N-methyl side chain. It functions primarily as a sedative and anxiolytic.[7][9][10]

  • Differentiation: It antagonizes serotonin receptors and reduces serotonin turnover, contrasting with the reuptake inhibition of Maprotiline. This highlights how minor modifications to the bridgehead substituent (chain length) drastically alter pharmacological targets.

Visualization: Maprotiline Mechanism

MaprotilineMOA cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron (NE Release) NE Norepinephrine (NE) Presynaptic->NE Release Postsynaptic Postsynaptic Receptor (Adrenergic Activation) NET NE Transporter (NET) (Reuptake Pump) NE->Postsynaptic Signal Transduction NE->NET Reuptake (Termination) Maprotiline Maprotiline (9,10-Ethanoanthracene) Maprotiline->NET BLOCKS (High Affinity)

Caption: Maprotiline selectively blocks NET, increasing synaptic norepinephrine concentration.[6]

Part 3: Emerging Therapeutic Frontiers

Beyond CNS disorders, the 9,10-dihydro-9,10-ethanoanthracene scaffold is being repurposed for oncology and infectious disease, leveraging its ability to disrupt protein-protein interactions or induce oxidative stress.

Oncology: Burkitt’s Lymphoma & CLL

Recent studies have identified derivatives (specifically N-substituted maleimide adducts) with potent antiproliferative activity against Burkitt's lymphoma (MUTU-1, DG-75 cell lines) and Chronic Lymphocytic Leukemia (CLL).

  • Mechanism: These compounds do not act via NET inhibition.[8] Instead, they trigger Reactive Oxygen Species (ROS) generation.

  • Apoptosis: The accumulation of ROS leads to mitochondrial membrane depolarization, cytochrome c release, and activation of the caspase cascade.

  • Selectivity: Some derivatives show higher toxicity toward chemoresistant B-cells than healthy PBMCs (Peripheral Blood Mononuclear Cells).

Quantitative Activity Data

Comparison of antiproliferative potency (IC50) of selected derivatives against Burkitt's Lymphoma cell lines.

Compound IDSubstitution (Dienophile)MUTU-1 IC50 (µM)DG-75 IC50 (µM)Mechanism Note
Maprotiline Propylamine sidechain>10>10Control (Inactive in cancer)
Compound 13j N-benzylmaleimide0.170.45High potency
Compound 16b N-(4-chlorophenyl)maleimide0.250.60ROS-dependent
Compound 19a Acrylonitrile adduct0.380.78Moderate potency
Visualization: Anticancer ROS Pathway

ROSPathway Drug Ethanoanthracene Derivative (e.g., Compound 16b) Mito Mitochondria Drug->Mito Accumulation ROS ROS Generation (Reactive Oxygen Species) Mito->ROS Trigger Damage Mitochondrial Dysfunction (Membrane Depolarization) ROS->Damage Oxidative Stress Apoptosis Apoptosis (Caspase Activation) Damage->Apoptosis Cytochrome c Release Death Tumor Cell Death (Burkitt's Lymphoma) Apoptosis->Death

Caption: The ROS-mediated apoptotic pathway induced by maleimide-ethanoanthracene derivatives.

References

  • Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. Source: National Institutes of Health (PMC) [Link]

  • Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Source: Journal of King Saud University - Science [Link]

  • Maprotiline Hydrochloride Tablets, USP (FDA Label). Source: FDA.gov [Link]

  • Synthesis and Pharmacological Properties of New 9,10-Dihydro-9,10-ethanoanthracene Derivatives. Source: Journal of Medicinal Chemistry (ACS) [Link][11]

  • Effects of benzoctamine (30803-Ba, TACITIN), a new psychoactive drug, on catecholamine metabolism. Source: Biochemical Pharmacology (PubMed) [Link]

Sources

Methodological & Application

High-Rigidity Chiral Scaffolds: Applications of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine in Catalysis

[1]

Executive Summary & Rationale

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine represents a premier class of rigid,

11

For drug development professionals, this scaffold is critical when standard Trost ligands fail to induce sufficient enantioselectivity. Its primary application lies in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) , where the "anthracenyl-DACH" derived ligands offer superior steric shielding and distinct bite angles, essential for resolving difficult substrates like sterically congested allylic esters or meso-diols.[1]

Mechanism of Action: The "Locked" Chiral Pocket

The catalytic efficacy of this diamine stems from its topological uniqueness compared to standard DACH.

  • Rigidity: The bicyclo[2.2.2]octane core (part of the ethanoanthracene system) is structurally rigid. Unlike the cyclohexane ring of DACH, which can undergo chair-chair interconversion, the ethanoanthracene backbone is geometrically frozen.

  • Steric Bulk: The flanking benzene rings of the anthracene core extend the "walls" of the chiral pocket. In metal-ligand complexes (e.g., with Pd or Zn), this creates a deep steric canyon that forces incoming substrates into a specific trajectory.

  • Mode of Coordination:

    • As a Ligand Backbone: Upon acylation with phosphine-bearing acids (e.g., 2-(diphenylphosphino)benzoic acid), it forms a Trost-type ligand that coordinates Pd(0) in a bidentate fashion.[1][2]

    • As an Organocatalyst: The free diamine or its sulfonamide derivatives act as bifunctional catalysts (Brønsted base/H-bond donor) for reactions like the Henry reaction or Michael addition.

Primary Application: Asymmetric Allylic Alkylation (AAA)[1][3]

The most high-impact application of this scaffold is as the backbone for Trost-type Ligands in Pd-catalyzed AAA.[1] The specific ligand is


-bis(2-diphenylphosphinobenzoyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine13
A. Ligand Synthesis Protocol

Note: This ligand is often synthesized in-house due to the high cost of commercial variants.

Reagents:

  • (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine dihydrochloride (1.0 equiv)[1]

  • 2-(Diphenylphosphino)benzoic acid (2.2 equiv)[1]

  • EDC

    
    HCl (2.4 equiv) or DCC[1]
    
  • DMAP (0.2 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Triethylamine (Et

    
    N) (excess to free the amine salt)
    

Procedure:

  • Free Basing: Suspend the diamine dihydrochloride in DCM. Add Et

    
    N (4 equiv) and stir until the solid dissolves, indicating formation of the free diamine.
    
  • Coupling: Add 2-(diphenylphosphino)benzoic acid, EDC

    
    HCl, and DMAP at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Wash with water, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (EtOAc/Hexanes). The product is a white to pale yellow solid.

B. Catalytic Protocol: Enantioselective Alkylation of Racemic Allylic Esters

This protocol describes the desymmetrization/alkylation of a cyclic allylic acetate, a benchmark reaction for synthesizing chiral building blocks.

Reagents:

  • Catalyst Precursor: [Pd(

    
    -C
    
    
    H
    
    
    )Cl]
    
    
    (2.5 mol %)[1]
  • Ligand: Anthracenyl-DACH Trost Ligand (5.0 mol %)[1]

  • Substrate: Racemic 2-cyclohexenyl acetate (1.0 equiv)[1]

  • Nucleophile: Dimethyl malonate (3.0 equiv)[1]

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv) and catalytic KOAc or Cs

    
    CO
    
    
    .
  • Solvent: DCM or THF (degassed).

Step-by-Step Methodology:

  • Catalyst Activation (The "Pre-Stir"):

    • In a flame-dried Schlenk tube under Argon, charge the Pd dimer and the Anthracenyl-DACH Ligand.

    • Add anhydrous DCM (concentration ~0.05 M relative to substrate).

    • Stir at room temperature for 15–30 minutes. The solution should turn from yellow to a distinct pale orange/yellow, indicating the formation of the active Pd-Ligand complex. Critical: Ensure oxygen is excluded to prevent phosphine oxidation.

  • Nucleophile Preparation:

    • In a separate vial, mix Dimethyl malonate and BSA. Add a pinch of KOAc (catalytic). Stir for 10 minutes. This generates the silylated enol ether in situ, which is the active nucleophile.

  • Reaction Initiation:

    • Add the substrate (allylic acetate) to the Pd-Ligand solution.

    • Immediately add the nucleophile mixture via syringe.

    • Stir at room temperature (or 0°C for higher ee).

  • Monitoring & Quench:

    • Monitor by TLC (disappearance of starting acetate). Reaction time is typically 2–12 hours.

    • Quench by adding water (to hydrolyze silyl species).

    • Extract with DCM, dry organic layer, and concentrate.

  • Analysis:

    • Determine conversion by

      
      H NMR.
      
    • Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Secondary Application: Chiral Sulfonamides in Organozinc Addition

The diamine can be derivatized into bis-sulfonamides (using sulfonyl chlorides) to act as ligands for the enantioselective addition of diethylzinc to aldehydes.

  • Mechanism: The sulfonamide nitrogens are deprotonated by Et

    
    Zn to form a Zn-ligand complex.[1] The Lewis acidic Zn coordinates the aldehyde oxygen, while the bulky anthracene backbone blocks one face, directing the nucleophilic attack.
    
  • Advantage: The anthracene backbone provides higher rigidity than the standard Ti-TADDOL or DACH-sulfonamide systems, often resulting in higher ee for aliphatic aldehydes.[1]

Visualization of Pathways[5]

Diagram 1: Catalytic Cycle of Pd-AAA with Anthracenyl Ligand

This diagram illustrates the ionization of the substrate and the nucleophilic attack directed by the ligand's chiral pocket.

Pd_AAA_Cyclecluster_ligandLigand EffectPreCatPd(II) Precursor+ Anthracenyl LigandActiveCatActive Pd(0)-LigandComplexPreCat->ActiveCatActivationPiAllylCationic Pd(II)-π-Allyl Complex(Chiral Pocket)ActiveCat->PiAllylOxidative Addition(-OAc)SubstrateRacemic AllylicAcetateSubstrate->PiAllylEnterNuAttackNucleophilic Attack(Face Selective)PiAllyl->NuAttackNu-NuAttack->ActiveCatRegenerate Pd(0)ProductChiral Product(High ee)NuAttack->ProductReductive Elimination

Caption: The Pd-catalyzed Asymmetric Allylic Alkylation cycle. The rigid ethanoanthracene ligand creates a static chiral environment at the π-allyl stage, maximizing enantioselectivity.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Solubility The anthracene core is highly lipophilic.[1]Use DCM or Toluene instead of MeOH/EtOH. If using the hydrochloride salt, ensure complete neutralization with Et

N before adding metal precursors.
Low Reaction Rate Steric bulk of the ligand is hindering oxidative addition.Increase temperature to 40°C. While this may slightly lower ee, the rigid backbone often preserves selectivity better than flexible ligands at higher T.
Oxidation of Ligand Phosphines are air-sensitive.The "Pre-Stir" step must be done under strict inert atmosphere (Argon/Nitrogen). If the solution turns green/black (Pd aggregation), the ligand may be oxidized.
Racemic Product "Memory Effect" or Pd-dissociation.Ensure the ratio of Pd:Ligand is 1:2 or higher.[4] Excess ligand stabilizes the active species.

References

  • Fox, M. E., Gerlach, A., Lennon, I. C., Meek, G., & Praquin, C. (2005).[5] "A Convenient and Scaleable Synthesis of 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene and Its Enantiomers." Synthesis, 2005(19), 3196–3198.[5][6]

  • Trost, B. M., & Van Vranken, D. L. (1996).[7] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.

  • Butts, C. P., et al. (2009).[8] "Structure-based rationale for selectivity in the asymmetric allylic alkylation... employing the Trost 'Standard Ligand'." Journal of the American Chemical Society, 131(29), 9945-9957.[8]

  • Trost, B. M. (2004). "Asymmetric Allylic Alkylation: An Enabling Methodology." Journal of Organic Chemistry, 69(17), 5813–5837.

Application Note & Protocol Guide: Large-Scale Synthesis of Enantiomerically Pure Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The production of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry, driven by the distinct pharmacological and physiological effects exhibited by chiral molecules. The large-scale synthesis of these enantiomerically pure compounds presents significant challenges, demanding methodologies that are not only highly selective but also economically viable, scalable, and sustainable. This guide provides a comprehensive overview of the principal strategies employed for obtaining enantiopure compounds on an industrial scale. We will delve into the mechanistic underpinnings and practical considerations of chiral resolution, asymmetric synthesis, and biocatalysis, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Industry

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can have vastly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be ineffective or even harmful.[1] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of controlling stereochemistry in drug development. Consequently, regulatory agencies worldwide now promote the development of single-enantiomer drugs to reduce metabolic complexity and eliminate unwanted side effects, creating a persistent need for robust and efficient large-scale enantioselective synthesis methods.[2]

The ideal industrial process for producing a single enantiomer should be characterized by:

  • High Enantioselectivity: Achieving high enantiomeric excess (ee) is paramount to ensure the product's purity and safety.

  • High Yield: Maximizing the conversion of starting materials to the desired product is crucial for economic feasibility.

  • Scalability: The process must be transferable from laboratory-scale to large-scale production without significant loss of efficiency or selectivity.

  • Cost-Effectiveness: The cost of reagents, catalysts, and equipment must be commercially viable.

  • Sustainability: The process should minimize waste, energy consumption, and the use of hazardous materials.

This document will explore the three primary pillars of large-scale enantioselective synthesis that address these challenges: Chiral Resolution, Asymmetric Synthesis, and Biocatalysis.

Chiral Resolution: Separating What Nature Provides

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomers.[1][3] While this method has the disadvantage of necessarily discarding at least half of the starting material, its practicality and cost-effectiveness for certain substrates make it a valuable tool in the industrial chemist's arsenal.[3] The theoretical maximum yield for a resolution process is 50% for the desired enantiomer, though this can be improved by racemizing and recycling the unwanted enantiomer.[3]

Diastereomeric Crystallization

This is the most common resolution technique on an industrial scale.[3][4] It involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[3] Diastereomers have different physical properties (e.g., solubility, melting point), which allows for their separation by conventional methods like crystallization.[1] After separation, the resolving agent is removed to yield the pure enantiomer.[3]

Workflow for Diastereomeric Crystallization:

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Liberation RacemicMixture Racemic Mixture (R/S) DiastereomerMix Mixture of Diastereomers (R-R' and S-R') RacemicMixture->DiastereomerMix + ResolvingAgent Chiral Resolving Agent (e.g., R'-acid) ResolvingAgent->DiastereomerMix + Separation Fractional Crystallization DiastereomerMix->Separation IsolatedDiastereomer Isolated Diastereomer (e.g., R-R') Separation->IsolatedDiastereomer Based on different solubility OtherDiastereomer Other Diastereomer in Solution (S-R') Separation->OtherDiastereomer DesiredEnantiomer Desired Enantiomer (R) IsolatedDiastereomer->DesiredEnantiomer Removal of Resolving Agent Racemization Racemization of Unwanted Enantiomer OtherDiastereomer->Racemization Optional: Recycle

Caption: Workflow of Diastereomeric Crystallization.

Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol describes a classic example of diastereomeric crystallization.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • Deionized water

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (beakers, flasks, Buchner funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Polarimeter

Procedure:

  • Diastereomer Salt Formation:

    • In a 500 mL Erlenmeyer flask, dissolve 15.0 g of L-(+)-tartaric acid in 200 mL of methanol with gentle heating.

    • In a separate beaker, dissolve 12.1 g of (±)-1-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the warm tartaric acid solution with continuous stirring.

    • Allow the solution to cool to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any impurities.

    • Dry the crystals in a vacuum oven at 50 °C. This salt is the less soluble diastereomer, (-)-1-phenylethylamine-(+)-tartrate.

  • Liberation of the Free Amine:

    • Dissolve the dried diastereomeric salt in a minimal amount of hot deionized water.

    • Cool the solution and make it basic (pH > 10) by slowly adding 10% sodium hydroxide solution. This will liberate the free amine.

    • Extract the aqueous solution three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield (-)-1-phenylethylamine.

  • Analysis:

    • Determine the optical rotation of the product using a polarimeter.

    • Calculate the enantiomeric excess by comparing the observed specific rotation with the literature value for the pure enantiomer.

Table 1: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Crystallization Formation and separation of diastereomers with different physical properties.Well-established, cost-effective for certain substrates, scalable.[4]Limited to 50% theoretical yield (without recycling), requires stoichiometric amounts of a resolving agent, screening for a suitable resolving agent can be time-consuming.[3]
Kinetic Resolution One enantiomer of a racemate reacts faster with a chiral catalyst or reagent.Can achieve high enantiomeric excess for the unreacted starting material.Maximum yield of the desired product is 50%, the product and unreacted starting material must be separable.[5]
Enzymatic Resolution Use of enzymes to selectively catalyze a reaction on one enantiomer.[1]High selectivity, mild reaction conditions, environmentally friendly.[6]Enzyme stability and cost can be a concern, substrate scope may be limited.

Asymmetric Synthesis: Building Chirality Intelligently

Asymmetric synthesis, also known as enantioselective synthesis, is the synthesis of a compound that favors the formation of a specific enantiomer or diastereomer.[] This approach is often more efficient than resolution as it can theoretically achieve a 100% yield of the desired enantiomer.

Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered and reused.[9]

Workflow for Chiral Auxiliary-Mediated Synthesis:

G ProchiralSubstrate Prochiral Substrate Adduct Attach Auxiliary ProchiralSubstrate->Adduct + ChiralAuxiliary Chiral Auxiliary ChiralAuxiliary->Adduct + DiastereoselectiveReaction Diastereoselective Reaction Adduct->DiastereoselectiveReaction Substrate-Auxiliary Adduct ProductAuxiliaryAdduct Product-Auxiliary Adduct DiastereoselectiveReaction->ProductAuxiliaryAdduct Forms a new stereocenter Reagent Reagent Reagent->DiastereoselectiveReaction + Cleavage Remove Auxiliary ProductAuxiliaryAdduct->Cleavage Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct Desired Enantiomer ChiralAuxiliary_recycled Recycle Auxiliary Cleavage->ChiralAuxiliary_recycled Recovered Auxiliary

Caption: Chiral Auxiliary Workflow.

A prime example is the use of Evans' oxazolidinone auxiliaries for asymmetric aldol condensations.[10][11] The chiral auxiliary controls the stereoselectivity of the reaction.[10]

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for large-scale enantioselective synthesis.[12] In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.[12] This is highly desirable from an economic and environmental perspective due to the high turnover numbers and reduced waste.[12]

Key Classes of Asymmetric Catalysts:

  • Metal-Ligand Complexes: Transition metals (e.g., Rhodium, Ruthenium, Palladium) coordinated to chiral ligands are widely used for a variety of transformations, including hydrogenation, oxidation, and carbon-carbon bond formation.[13] The work of William S. Knowles on asymmetric hydrogenation, which led to the first commercial synthesis of the drug L-DOPA, was a landmark achievement in this field and was recognized with the Nobel Prize in Chemistry in 2001.[14][15][16]

  • Organocatalysts: These are small, purely organic molecules that can catalyze enantioselective reactions.[17] The field has grown rapidly, offering metal-free alternatives that are often less sensitive to air and moisture. The proline-catalyzed aldol reaction is a classic example that was discovered in the early 1970s.[18][19]

Protocol 2: Asymmetric Hydrogenation of an L-DOPA Precursor using a Rh-DiPAMP Catalyst

This protocol illustrates the key step in the Monsanto industrial synthesis of L-DOPA.

Materials:

  • Enamide precursor to L-DOPA

  • [Rh(R,R)-DiPAMP)COD]⁺BF₄⁻ catalyst

  • Solvent (e.g., methanol)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup:

    • Ensure the autoclave is clean, dry, and inert.

    • Charge the autoclave with the enamide precursor.

    • Add the solvent and then the [Rh(R,R)-DiPAMP)COD]⁺BF₄⁻ catalyst.

  • Reaction:

    • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen.

    • Stir the reaction mixture at a controlled temperature.

    • Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Remove the solvent.

    • The resulting protected amino acid is then hydrolyzed in a subsequent step to yield L-DOPA.

  • Analysis:

    • Determine the enantiomeric excess of the product using a suitable analytical technique like chiral HPLC. The Monsanto process achieved a 95% ee.[15]

Table 2: Comparison of Asymmetric Synthesis Strategies

StrategyPrincipleAdvantagesDisadvantages
Chiral Auxiliaries A temporary chiral group directs stereochemistry.[8]High selectivity, reliable, well-understood mechanisms.Stoichiometric use of the auxiliary, requires additional protection/deprotection steps, atom economy can be low.
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst generates a large amount of product.[12]High atom economy, low catalyst loading, broad substrate scope for many reactions.[12]Catalyst development can be challenging and expensive, catalyst may be sensitive to impurities, metal contamination of the product is a concern.

Biocatalysis: Harnessing Nature's Selectivity

Biocatalysis refers to the use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds.[6] Both isolated enzymes and whole cells are used for this purpose.[5][6] Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions, making them an attractive green alternative to traditional chemical methods.[6][20]

Common Biocatalytic Approaches:

  • Kinetic Resolution: As mentioned earlier, enzymes can selectively react with one enantiomer in a racemic mixture.[5] Lipases are widely used for the kinetic resolution of racemic alcohols.[21]

  • Asymmetric Synthesis: Enzymes can also create new stereocenters from prochiral starting materials.[5] Yeast, for example, is a biocatalyst for the enantioselective reduction of ketones.[6]

Workflow for a Typical Biocatalytic Reduction:

G cluster_0 Reaction Setup cluster_1 Transformation cluster_2 Work-up & Isolation ProchiralKetone Prochiral Ketone ReactionVessel Bioreactor ProchiralKetone->ReactionVessel Enzyme Ketoreductase (KRED) Enzyme->ReactionVessel Cofactor Cofactor (NADPH) Cofactor->ReactionVessel CofactorRegen Cofactor Regeneration System (e.g., GDH/Glucose) CofactorRegen->ReactionVessel Buffer Aqueous Buffer Buffer->ReactionVessel Product Chiral Alcohol in Aqueous Phase ReactionVessel->Product Incubation with controlled pH & Temp Extraction Extraction & Purification Product->Extraction Organic Solvent Extraction FinalProduct Enantiomerically Pure Product Extraction->FinalProduct Purified Chiral Alcohol

Caption: Biocatalytic Asymmetric Reduction Workflow.

The industrial synthesis of a key chiral intermediate for the cholesterol-lowering drug atorvastatin (Lipitor®) is a prominent example of the successful application of a ketoreductase (KRED) enzyme.[22][23] This biocatalytic process involves the reduction of ethyl-4-chloroacetoacetate using a KRED in combination with a glucose dehydrogenase (GDH) for cofactor regeneration, achieving a >99.5% enantiomeric excess.[22][23]

Conclusion and Future Outlook

The large-scale synthesis of enantiomerically pure compounds has evolved from a niche academic pursuit to a fundamental requirement for the pharmaceutical and fine chemical industries. While classical resolution methods retain their utility, the field is increasingly dominated by asymmetric catalysis and biocatalysis due to their superior efficiency, atom economy, and sustainability.

The future of this field lies in the continued development of novel and more efficient catalytic systems. This includes the design of new chiral ligands for metal catalysts, the discovery of novel organocatalysts with broader applications, and the engineering of enzymes with enhanced stability and activity through techniques like directed evolution.[24] The integration of these strategies, for instance, using chemoenzymatic approaches, will be key to developing even more elegant and efficient syntheses of complex chiral molecules.[25] As the demand for enantiopure compounds continues to grow, innovation in asymmetric synthesis will remain a critical driver of progress in medicine and technology.

References

Sources

Diastereoisomeric salt resolution of racemic diamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoisomeric Salt Resolution of Racemic Diamines

Abstract & Strategic Importance

Racemic diamines (e.g., trans-1,2-diaminocyclohexane, 1,2-diphenylethylenediamine) are privileged scaffolds in drug development and asymmetric catalysis. Unlike mono-amines, diamines present a unique challenge and opportunity: the presence of two basic nitrogen centers allows for versatile salt stoichiometry (1:1 vs. 1:2) and chelation effects.

This guide details the Diastereoisomeric Salt Resolution of diamines. While chromatographic separation (SMB, chiral HPLC) is effective for analysis, classical resolution remains the most scalable and cost-effective method for multi-kilogram production. This note moves beyond standard textbook descriptions, integrating the Pope-Peachey method and Dutch Resolution principles to maximize yield and enantiomeric excess (ee).

Theoretical Framework: The Diamine Challenge

Successful resolution relies on the solubility difference (


) between two diastereomeric salts:[1][2]
  • p-Salt: The less soluble precipitate (Target).

  • n-Salt: The more soluble diastereomer (remains in mother liquor).[3][4]

The Diamine Specificity: Diamines can form three distinct salt types with dicarboxylic resolving agents (like Tartaric Acid):

  • Neutral Salt (1:1): 1 Diamine + 1 Diacid (most common for 1,2-diamines due to cyclic hydrogen bonding networks).

  • Acid Salt (1:2): 1 Diamine + 2 Diacids.

  • Hemi-Salt (2:1): 2 Diamines + 1 Diacid (rare, usually unstable).

Critical Decision - Stoichiometry: For industrial scalability, we utilize the Pope-Peachey Method .[4] Instead of using 1 equivalent of expensive chiral acid, we use 0.5 equivalents (relative to the racemate) combined with an inexpensive achiral acid (acetic acid or HCl). This forces the "wrong" enantiomer to remain in solution as the highly soluble achiral salt, while the "right" enantiomer precipitates as the chiral salt.[4]

Strategic Planning: The Screen

Before scale-up, a micro-scale screen is mandatory to identify the "Resolving Agent/Solvent" couple.

Table 1: Common Resolving Agents for Diamines

Resolving AgentTypepKa valuesNotes
L-(+)-Tartaric Acid Diacid2.98, 4.34Gold Standard for 1,2-diamines (e.g., DACH). Forms rigid H-bond networks.
Dibenzoyl-L-tartaric acid Diacid2.9, 3.5More hydrophobic; effective for aromatic diamines.
(S)-Mandelic Acid Monoacid3.41Good for 1,3-diamines; forms 1:2 salts.
Camphorsulfonic Acid (CSA) Sulfonic1.2Strong acid; useful when diamine is weakly basic.
N-Acetyl-L-leucine Amino Acid3.4"Dutch Resolution" agent; often works when tartrates fail.

Table 2: Solvent Systems for Screening

Solvent SystemPolarityApplication
Water HighBest for Tartrate salts (highly polar).
Methanol/Water (9:1) HighGeneral purpose; good for recrystallization.
Ethanol (Abs) MedPromotes tighter crystal lattices; lower solubility than MeOH.
Isopropanol (IPA) Med-Low"Oiling out" risk high; use as anti-solvent.

Experimental Protocols

Protocol A: Micro-Scale Screening (100 mg Scale)

Objective: Rapidly identify the precipitating salt.

  • Preparation: Place 1 mmol of racemic diamine in 5 different vials.

  • Addition: Add 0.5 mmol (0.5 eq) of the chosen Resolving Agent to each vial.

  • Solvent: Add 10 volumes (1 mL) of solvent (e.g., EtOH, Water, MeOH).

  • Thermal Cycle: Heat to reflux (clear solution).[5] Cool slowly to RT, then to 4°C.

  • Observation:

    • Precipitate: Filter and check ee.[2]

    • Clear Solution: Add anti-solvent (IPA or Acetone) or concentrate.

    • Oil:[6] Re-heat and add seed crystal or change solvent.

Protocol B: Scale-Up Resolution of trans-1,2-Diaminocyclohexane (DACH)

Methodology: Pope-Peachey Variation (Tartaric Acid + Acetic Acid) Target: (R,R)-1,2-diaminocyclohexane mono-(+)-tartrate.[7]

Reagents:

  • Racemic trans-1,2-diaminocyclohexane (1.0 eq, 100 g)

  • L-(+)-Tartaric Acid (0.5 eq, 65 g)

  • Glacial Acetic Acid (1.0 eq, 50 mL) - Acts as the achiral "placeholder"

  • Water (Solvent)

Step-by-Step Workflow:

  • Dissolution (Acid Phase):

    • In a 2L reactor, dissolve L-(+)-Tartaric acid (65 g) in Distilled Water (300 mL).

    • Stir until clear.

  • Amine Addition (Exothermic):

    • Add racemic DACH (100 g) dropwise over 30 minutes.

    • Caution: Exotherm will raise temp to ~50-60°C.

    • Mechanism:[2][8][9][10] At this stage, you have a mixture of diastereomeric salts.[2][11][12][13][14]

  • The "Helper" Acid:

    • Add Glacial Acetic Acid (50 mL) slowly.

    • Heat the mixture to 90°C to ensure total dissolution (clearing the "memory" of the solution).

  • Controlled Crystallization:

    • Ramp cool to 70°C over 30 mins.

    • Seeding (Optional but Recommended): Add 0.1% pure (R,R)-tartrate seed crystals at 70°C.

    • Cool to 20°C over 4 hours (slow cooling prevents inclusion of the wrong isomer).

    • Hold at 5°C for 2 hours.

  • Filtration:

    • Filter the white crystalline solid.

    • Wash: Rinse with ice-cold water (2 x 50 mL) then Methanol (2 x 100 mL) to remove the soluble (S,S)-acetate/tartrate mixture.

  • Recrystallization (Purification):

    • Dissolve wet cake in refluxing water (1:5 w/v).

    • Cool to 4°C. Filter.

    • Target Purity: >99% ee.[2][7][15]

Protocol C: Free-Basing (Recovery of Pure Diamine)

The salt is stable, but most applications require the free base.

  • Suspend the purified salt in Water (3 volumes).

  • Add 50% NaOH or KOH dropwise until pH > 12.

    • Note: Diamines are highly soluble in water. You must "salt out" or use continuous extraction.

  • Extract with Dichloromethane (DCM) or Toluene (3 x 3 volumes).

  • Dry organic layer over

    
    .
    
  • Concentrate under reduced pressure (avoid heating >50°C to prevent carbamate formation from air).

  • Store under Nitrogen/Argon. (Diamines absorb

    
     rapidly).
    

Visualization: Process Logic & Workflow

Diagram 1: The Resolution Decision Tree

ResolutionLogic Start Racemic Diamine Input Screen Micro-Screen (100mg) Solvent + Resolving Agent Start->Screen Result Observation after Cooling Screen->Result Precipitate Crystalline Solid Result->Precipitate Solid Oil Oiling Out Result->Oil Viscous Liquid Clear No Precipitate Result->Clear Solution Analyze Filter & Analyze ee (HPLC) Precipitate->Analyze Dutch Apply 'Dutch Resolution' (Mix of Agents) Oil->Dutch Nucleation Inhibition Needed Conc Concentrate or Add Anti-Solvent Clear->Conc Success Scale Up (Protocol B) Analyze->Success ee > 80% Recryst Recrystallize (Change Solvent) Analyze->Recryst ee < 80% Conc->Result Recryst->Analyze

Caption: Logic flow for screening and optimizing diastereomeric salt resolution conditions.

Diagram 2: Pope-Peachey Scale-Up Workflow

PopePeachey Input Racemic Diamine (1.0 eq) Mix Reactor: Water + Tartaric Acid (0.5 eq) + Acetic Acid (0.5 eq) Input->Mix Heat Heat to 90°C (Clear Solution) Mix->Heat Cool Controlled Cooling (Nucleation of p-Salt) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (R,R)-Salt Filter->Solid Insoluble Liquor Mother Liquor (S,S)-Acetate/Tartrate Filter->Liquor Soluble Base Basification (NaOH pH > 12) Solid->Base Extract Extraction (DCM/Toluene) Base->Extract Final Pure (R,R)-Diamine Extract->Final

Caption: Operational workflow for the Pope-Peachey resolution method using a helper acid.

Advanced Techniques

The "Dutch Resolution" (Nucleation Inhibition)

If the diamine "oils out" or forms a solid solution (low ee), use the Dutch Resolution method.

  • Concept: Use a family of resolving agents (e.g., 90% Tartaric Acid + 10% Dibenzoyl-tartaric acid).

  • Mechanism: The impurity (minor agent) structurally disrupts the nucleation of the undesired soluble diastereomer, keeping it in solution longer and allowing the target salt to crystallize with higher purity.

Troubleshooting Guide
  • Oiling Out: The bane of resolution.

    • Fix: Reheat and add 5-10% of a less polar solvent (e.g., if in water, add a splash of acetone). Vigorous stirring is essential.

  • Low Yield:

    • Fix: The salt is too soluble. Cool to 0°C or add an "anti-solvent" (e.g., add IPA to an aqueous solution).

  • Low ee:

    • Fix: The cooling was too fast (kinetic entrapment). Re-dissolve and cool at 5°C/hour.

References

  • Organic Syntheses: "Resolution of trans-1,2-Diaminocyclohexane." Org.[14][15] Synth.2003 , 80, 195. Link

  • Tetrahedron: Asymmetry: "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[10] Tetrahedron: Asymmetry2005 , 16, 3716–3721. Link

  • Pope, W. J.; Peachey, S. J. "The Application of Powerful Optically Active Acids to the Resolution of Feebly Basic Racemic Bases." J. Chem. Soc., Trans.1899 , 75, 1066.[3] Link

  • Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Standard Reference Text).
  • BenchChem: "Resolution of trans-cyclohexane-1,2-diamine." Application Note. Link (General Protocol Reference).

Sources

Application Note & Protocol: Synthesis of Diamine Backbones via Aza-Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Power of the Aza-Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and convergent method for the construction of six-membered rings.[1][2][3] This [4+2] cycloaddition, involving a conjugated diene and a dienophile, forms two new carbon-carbon sigma bonds and a cyclohexene ring in a single, stereocontrolled step.[1][2] Its significance in synthetic chemistry was recognized with the Nobel Prize in Chemistry in 1950, awarded to Otto Diels and Kurt Alder.[1][2] A highly valuable variant of this reaction is the aza-Diels-Alder reaction, where a nitrogen atom replaces a carbon in either the diene or, more commonly, the dienophile.[1][4] This modification provides a direct and efficient route to N-heterocyclic compounds, which are ubiquitous scaffolds in pharmaceuticals, natural products, and advanced materials.[5][6]

This application note provides a detailed experimental procedure for the synthesis of a diamine backbone precursor, a tetrahydropyridine derivative, using an intermolecular aza-Diels-Alder reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step protocol for the synthesis and characterization of the target compound, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers and scientists in drug development and organic synthesis who seek to leverage this robust reaction for the creation of complex molecular architectures.

Mechanistic Insights: Guiding Principles for a Successful Reaction

The success of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single transition state.[1] The rate and efficiency of the reaction are dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7]

  • Normal Electron-Demand Diels-Alder: This is the most common variant, where an electron-rich diene reacts with an electron-poor dienophile. Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[3][7]

  • Inverse Electron-Demand Diels-Alder: In this scenario, an electron-poor diene reacts with an electron-rich dienophile.[7][8]

In the context of the aza-Diels-Alder reaction for diamine backbone synthesis, we will focus on the normal electron-demand pathway. Here, an imine acts as the dienophile. The carbon-nitrogen double bond of the imine is inherently polarized, but for it to be a reactive dienophile, it is often necessary to attach an electron-withdrawing group to the nitrogen atom.[4] This increases the electrophilicity of the imine carbon and lowers the LUMO energy.

The Role of the Imine Dienophile

Imines are versatile dienophiles in aza-Diels-Alder reactions.[1][5][6] They can be pre-formed or, more conveniently, generated in situ from the corresponding amine and an aldehyde or ketone.[4] The in situ generation is often preferred as it avoids the isolation of potentially unstable imines. For our protocol, we will utilize an in situ generated N-acylimine, which is a highly reactive dienophile due to the strong electron-withdrawing nature of the acyl group.

Stereoselectivity: The Endo Rule

A key feature of the Diels-Alder reaction is its stereoselectivity. When a cyclic diene is used, the dienophile can approach from two faces, leading to either the endo or exo product. In most cases, the endo product is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile.[7]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a diamine backbone precursor via an aza-Diels-Alder reaction.

G reagent_prep Reagent Preparation & In Situ Imine Generation reaction_setup Reaction Setup & Reflux reagent_prep->reaction_setup Add diene monitoring Reaction Monitoring (TLC) reaction_setup->monitoring Sample periodically workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification Crude product characterization Characterization (NMR, MS) purification->characterization Pure product

Sources

Application Note: Strategic Synthesis of Single Enantiomer Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

From High-Throughput Screening to Biocatalytic Scale-Up

Executive Summary & Regulatory Context

The synthesis of single enantiomer pharmaceuticals is no longer a "nice-to-have" but a regulatory mandate. Since the FDA’s 1992 policy statement on stereoisomeric drugs, the industry has shifted from developing racemates to developing pure enantiomers to maximize efficacy and minimize off-target toxicity.

This guide details a hybrid application workflow for developing chiral processes. We utilize the industrial evolution of Sitagliptin (Januvia®) as a primary case study to demonstrate the transition from traditional asymmetric chemocatalysis to modern biocatalysis.

Key Learning Outcomes:

  • Decision Framework: How to choose between Asymmetric Hydrogenation and Biocatalysis.

  • Protocol 1: High-Throughput Screening (HTS) of Phosphine Ligands.

  • Protocol 2: Biocatalytic Transamination for Scale-Up.

  • Safety: Critical control points in scaling exothermic chiral reactions.

Strategic Route Selection: The Decision Matrix

Before initiating wet chemistry, process chemists must evaluate the substrate against two primary technologies: Asymmetric Chemocatalysis (Transition Metals) and Biocatalysis (Enzymes).

Comparative Analysis of Technologies
FeatureAsymmetric Hydrogenation (Chemocatalysis)Biocatalytic Transamination (Enzymatic)
Chiral Source Chiral Phosphine Ligands (e.g., BINAP, Josiphos)Engineered Enzymes (Transaminases)
Process Conditions High Pressure (

10 bar), Organic Solvents
Atmospheric Pressure, Aqueous Media
Purification Metal Scavenging required (Rh/Ru removal)Filtration/Denaturation (No heavy metals)
Selectivity (% ee) Typically 90–97% (often requires recrystallization)Often

99.5% (theoretical perfection)
Scale-Up Risk High (H

flammability, high pressure)
Low (Ambient pressure, water-based)
Application Phase I: Asymmetric Chemocatalysis

Context: In the early development of Sitagliptin, Merck utilized a Rhodium-catalyzed asymmetric hydrogenation of an enamine. This section details the protocol for screening ligands to identify a lead catalyst.

Protocol A: High-Throughput Ligand Screening (HTS)

Objective: Identify a chiral diphosphine ligand that induces maximum enantiomeric excess (% ee).

Materials:

  • Precursor: [Rh(COD)Cl]

    
     or [Rh(nbd)
    
    
    
    ]BF
    
    
    .
  • Ligand Library: 96-well plate containing diverse chiral phosphines (e.g., Walphos, Josiphos, BINAP, DuPhos).

  • Substrate: Pro-sitagliptin enamine (or model enamine).

  • Equipment: Multicell High-Pressure Reactor (e.g., Biotage Endeavor or similar).

Step-by-Step Methodology:

  • Inert Handling: Perform all catalyst preparations in a N

    
    -filled glovebox (<1 ppm O
    
    
    
    ).
  • Stock Solutions:

    • Dissolve Rh-precursor in degassed MeOH/THF (1:1).

    • Dissolve ligands in degassed THF.

  • Complexation: Aliquot Rh-precursor and Ligand into reactor vials at a 1:1.1 molar ratio. Stir for 30 mins to form the active catalyst species.

  • Substrate Addition: Add substrate solution to each vial (S/C ratio 500:1 for screening).

  • Hydrogenation:

    • Seal reactor and purge with N

      
       (3x) then H
      
      
      
      (3x).
    • Pressurize to 250 psi (17 bar) .

    • Heat to 50°C and stir for 18 hours.

  • Quench & Analysis: Vent H

    
    , dilute with mobile phase, and analyze via Chiral HPLC (see Section 5).
    
Data Visualization: Ligand Performance (Representative Data)

Note: Optimization often requires a trade-off between Yield and Selectivity.

Ligand ClassConversion (%)Enantiomeric Excess (% ee)Outcome
BINAP (Racemic) 12%0%Failed
(R)-BINAP 85%78%Poor Selectivity
DuPhos 92%88%Moderate
Josiphos (SL-J002) 98% 97% Lead Candidate
Application Phase II: The Biocatalytic Switch

Problem: The Rh-Josiphos route, while effective, required high-pressure equipment, expensive Rhodium, and a final crystallization step to upgrade the 97% ee to >99% ee. Solution: Switch to a Transaminase (ATA) capable of converting the ketone directly to the chiral amine.[1][2]

Protocol B: Directed Evolution & Biocatalytic Scale-Up

Objective: Evolve a transaminase enzyme to accept the bulky pro-sitagliptin ketone substrate.

Workflow Diagram: Directed Evolution Cycle

Biocatalysis WildType Wild Type Enzyme (Low Activity) Mutagenesis Random/Site-Directed Mutagenesis WildType->Mutagenesis Screening High-Throughput Screening (HTS) Mutagenesis->Screening Selection Select Top Hits (Improved Activity/Stability) Screening->Selection Selection->Mutagenesis Iterative Cycles (x11) ScaleUp Production Strain (ATA-117) Selection->ScaleUp Final Variant

Caption: The iterative cycle of directed evolution used to engineer the ATA-117 transaminase for Sitagliptin synthesis.

Scale-Up Protocol (Bioreactor):

  • Media Prep: Prepare 500 L of aqueous buffer (pH 8.5) containing isopropylamine (amine donor) and PLP (cofactor).

  • Enzyme Loading: Add engineered Transaminase (ATA-117) powder. Note: No inert atmosphere required.

  • Substrate Addition: Add Pro-sitagliptin ketone dissolved in DMSO (final DMSO conc. <50%).

  • Reaction Control:

    • Temp: Maintain 40°C.

    • pH: Stat-titrate with pure isopropylamine to maintain pH 8.5 (reaction consumes amine).

  • Work-up: Acidify to quench, filter off denatured enzyme, and extract product.

Result: This process increased yield by 13%, productivity by 53%, and eliminated heavy metals entirely (Savile et al., 2010).[3]

Scale-Up Safety & Analytics

Scaling from milligrams to kilograms introduces thermodynamic risks.

Safety Protocol: Reaction Calorimetry

Requirement: Before any scale-up >100g, perform heat flow calorimetry.

  • Critical Parameter:

    
     (Adiabatic Temperature Rise).
    
  • Risk: If cooling fails, will the reaction mixture boil or decompose?

  • Mitigation: For hydrogenation, H

    
     uptake is the limiting reagent. In case of runaway, Stop Stirring  (mass transfer limited) and Vent H
    
    
    
    .
Analytical Protocol: Chiral HPLC Method Development

Objective: Separate enantiomers to quantify % ee.

Method Parameters (Standard Screen):

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase A: n-Hexane (Non-polar).

  • Mobile Phase B: Isopropanol or Ethanol (Polar modifier).

  • Additive: 0.1% Diethylamine (for basic amines like Sitagliptin) to suppress peak tailing.

  • Detection: UV at 210 nm and 254 nm.

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor:

    
    .
    
References
  • FDA Policy Statement: U.S. Food and Drug Administration.[4] (1992).[4][5][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • Sitagliptin Biocatalysis: Savile, C. K., Janey, J. M., Mundorff, E. C., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. [Link]

  • Asymmetric Hydrogenation Review: Etayo, J., & Vidal-Ferran, A. (2013). Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins. Chemical Reviews, 113(5), 3706-3815. [Link]

  • Scale-Up Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Noyori-Ikariya Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Noyori-Ikariya catalysts. This resource is designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. Our goal is to provide field-proven insights and actionable protocols to help you overcome common challenges and optimize your reaction conditions for maximum efficiency and stereoselectivity. This guide is structured as a dynamic troubleshooting and FAQ resource, addressing specific issues encountered during experimental work.

Part 1: Troubleshooting Guide

This section addresses the most common experimental hurdles in a question-and-answer format. Each entry details the potential root causes of an issue and provides a logical workflow for diagnosis and resolution.

Issue 1: My reaction shows low or no conversion.

Question: I've set up my asymmetric transfer hydrogenation (ATH) reaction according to a literature procedure, but I'm observing minimal conversion of my starting material, even after an extended reaction time. What are the likely causes and how can I fix this?

Potential Causes & Explanations

Low conversion is typically a symptom of inefficient catalyst activation or subsequent inhibition/deactivation. The active catalyst is an 18-electron ruthenium-hydride species, which is generated in situ from the stable precatalyst.[1][2] Any disruption to this process will stall the reaction.

  • Ineffective Catalyst Activation: The precatalyst, typically a [(arene)Ru(TsDPEN)Cl] complex, must first lose its chloride ligand and be deprotonated by a base to form a 16-electron amido complex. This species then reacts with the hydrogen source (e.g., isopropanol) to generate the active 18-electron hydride catalyst.[2][3] Insufficiently strong or stoichiometric base will prevent the formation of the active catalyst.

  • Catalyst Inhibition by Base: While a base is essential for activation, an excessive concentration can be detrimental. Excess base can act as a competitive inhibitor for the unsaturated 16-electron intermediate, preventing it from proceeding through the catalytic cycle.[4]

  • Incompatible Hydrogen Source/Solvent: The choice of hydrogen donor is critical. While isopropanol (with a base like KOH or K-OtBu) and azeotropic formic acid/triethylamine (HCOOH/NEt3) are standard, their efficacy can be substrate-dependent.[5] Furthermore, certain solvents can negatively interfere with the catalytic mechanism.[6]

  • Catalyst Deactivation: The active hydride species can undergo deactivation over time. One major pathway involves the loss of the arene ligand, which can lead to the formation of inactive ruthenium nanoparticles.[4] Tethered catalysts were developed specifically to increase stability by preventing this arene dissociation.[1][7]

  • Poor Reagent Quality: Trace impurities in solvents, substrates, or bases (especially water or oxygen in anhydrous reactions) can poison the catalyst.

Diagnostic Workflow & Solutions

To systematically diagnose the issue, follow this workflow.

dot

start Start: Low Conversion Observed check_reagents 1. Verify Reagent Quality - Use freshly distilled/degassed solvents. - Check purity of substrate and base. start->check_reagents check_activation 2. Review Catalyst Activation - Is the base strong enough (pKa > 10)? - Is the base concentration appropriate? check_reagents->check_activation Reagents OK screen_base 3. Screen Base Concentration - Run small-scale tests at different base equivalents (e.g., 1.5, 2.0, 5.0 eq.). check_activation->screen_base Activation protocol seems correct screen_conditions 4. Vary Reaction Conditions - Screen different H-donors (iPrOH vs. HCOOH/NEt3). - Test different temperatures. screen_base->screen_conditions No improvement success Success: Improved Conversion screen_base->success Improvement found consider_catalyst 5. Evaluate Catalyst Structure - Is a tethered catalyst more suitable for stability? - Does the arene ligand need modification? screen_conditions->consider_catalyst Still low conversion screen_conditions->success Improvement found consider_catalyst->success New catalyst works fail Problem Persists: Consult further literature for specific substrate class. consider_catalyst->fail

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Screening Base Concentration
  • Prepare a stock solution of your substrate in the chosen solvent (e.g., 1 M in isopropanol).

  • In parallel, set up three oven-dried reaction vials equipped with stir bars under an inert atmosphere (e.g., Argon).

  • To each vial, add the Noyori-Ikariya precatalyst (e.g., 1 mol %).

  • Add the substrate stock solution to each vial (e.g., 100 µL, 0.1 mmol).

  • To Vials 1, 2, and 3, add different amounts of a strong base (e.g., 1 M KOtBu in THF):

    • Vial 1: 1.5 equivalents.

    • Vial 2: 2.0 equivalents.

    • Vial 3: 5.0 equivalents.

  • Stir all reactions at the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking aliquots and analyzing via TLC, GC, or HPLC.

  • Compare the conversion rates to identify the optimal base loading. A dependence of conversion on base concentration is common.[8]

Issue 2: My reaction shows poor enantioselectivity (% ee).

Question: My reaction proceeds to high conversion, but the enantiomeric excess (% ee) of my chiral alcohol product is much lower than expected. How can I improve the stereoselectivity?

Potential Causes & Explanations

Poor enantioselectivity arises when the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is small. Several factors influence this energy gap.

  • Substrate-Catalyst Mismatch: The exceptional enantioselectivity of these catalysts is governed by a combination of attractive (CH/π) and repulsive (steric, electronic) non-covalent interactions between the substrate and the chiral pocket of the catalyst.[9][10][11] The traditional model suggests that an electron-rich aryl group on the ketone substrate favorably interacts with the catalyst's η6-arene ligand.[3] If your substrate lacks these features (e.g., aliphatic ketones), selectivity may be poor.

  • Reaction Temperature: Higher reaction temperatures can provide enough thermal energy to overcome the activation barrier for the less-favored diastereomeric transition state, leading to a decrease in % ee.

  • Solvent Effects: The solvent can play a crucial role in stabilizing the transition states, sometimes in an unexpected manner. In certain cases, changing the solvent system has been shown to dramatically affect or even reverse the sense of enantioinduction.[12]

  • Erosion of Enantioselectivity: When using isopropanol as the hydrogen donor, the reaction is reversible. The acetone generated as a byproduct can participate in the reverse reaction (oxidation of the product alcohol), which can lead to racemization over long reaction times, thereby eroding the % ee.[2] Using an HCOOH/NEt3 mixture is advantageous here, as the byproduct (CO2) escapes, rendering the reaction irreversible.[2]

  • Presence of Diastereomeric Catalyst Intermediates: The active ruthenium-hydride intermediate is chiral at the metal center. Under reaction conditions, two diastereomers of this hydride can exist.[1][2] If the minor, less selective diastereomer is present in a significant concentration or is unusually reactive, it can contribute to the formation of the undesired product enantiomer, lowering the overall % ee.[1][2]

Optimization Strategies
StrategyActionRationale
Lower Temperature Decrease the reaction temperature in 10-20 °C increments (e.g., from 40 °C to 22 °C).Favors the lower-energy transition state, often leading to higher selectivity at the cost of a slower reaction rate.[5]
Screen Solvents Test alternative solvents or hydrogen donors.The HCOOH/NEt3 system prevents ee erosion by making the reaction irreversible.[2] Water has also been shown to be an excellent solvent for certain substrates, accelerating the reaction.[5]
Modify Catalyst Structure Screen catalysts with different η6-arene ligands (p-cymene, mesitylene, hexamethylbenzene).The arene ligand directly influences the CH/π interaction, which is a key stereocontrol element.[3][7] The activity often follows the order: benzene > p-cymene ≈ mesitylene > hexamethylbenzene.[3]
Use a Tethered Catalyst Employ a "tethered" catalyst where the arene and diamine ligands are covalently linked.These catalysts often exhibit enhanced stability and can provide different selectivity profiles due to their more rigid structure.[1][3][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Noyori-Ikariya catalyst?

The reaction proceeds via an "outer-sphere" mechanism, meaning the substrate does not coordinate directly to the ruthenium metal center. The key steps are:

  • Activation: The Ru-Cl precatalyst reacts with a base to form a 16e- Ru-amido complex.

  • Hydride Formation: This complex reacts with a hydrogen donor (e.g., isopropanol) to form the active 18e- Ru-hydride species.

  • Hydrogen Transfer: The substrate (ketone or imine) approaches the catalyst. In a concerted, six-membered pericyclic transition state, the hydride on the ruthenium (Ru-H) and the proton on the diamine ligand's nitrogen (N-H) are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[1][2][3] This step dictates the stereochemistry of the newly formed chiral center.

dot

G cluster_cycle Catalytic Cycle Amido 16e- Ru(II) Amido Complex Hydride 18e- Ru(II) Hydride Complex (Active Catalyst) Amido->Hydride + H-Donor - Byproduct (e.g., Acetone) Hydride->Amido + Substrate (Ketone) - Product (Alcohol) P1 Precatalyst [(Arene)Ru(TsDPEN)Cl] (Precatalyst) Precatalyst->Amido + Base - HCl P2

Caption: Simplified catalytic cycle for Noyori-Ikariya ATH.

Q2: How do I choose between isopropanol/base and HCOOH/NEt3 as the hydrogen source?

  • Isopropanol/Base (e.g., KOtBu): This is a classic system. It is effective but generates acetone as a byproduct, making the reaction reversible. This can lead to erosion of enantiomeric excess over long reaction times, especially if the product alcohol is sensitive to oxidation.[2]

  • Formic Acid/Triethylamine (HCOOH/NEt3): Typically used as a 5:2 azeotropic mixture, this system is highly popular because the reaction is irreversible. The byproduct is CO2, which outgases from the reaction mixture, driving the equilibrium towards the product and preventing erosion of % ee.[2] It is often the system of choice for achieving the highest possible selectivity. Sodium formate (HCOONa) in water is another excellent irreversible system.[5][13]

Q3: What is the role of the η6-arene ligand and how does it affect the reaction?

The arene ligand is not merely a spectator; it is crucial for both activity and enantioselectivity.[7] Its primary role is to create a chiral pocket and engage in a stabilizing CH/π interaction with the substrate's aromatic ring in the transition state.[9][10]

  • Steric Bulk: Increasing the steric bulk of the arene (e.g., benzene -> p-cymene -> hexamethylbenzene) generally decreases the catalytic activity.[3]

  • Electronic Properties: The electronic nature of the arene influences the electron density at the ruthenium center, affecting its reactivity.

  • Tethered Systems: In tethered catalysts, the arene is covalently linked to the diamine ligand. This prevents arene dissociation, a key deactivation pathway, leading to more robust and stable catalysts that are often preferred for industrial applications.[1][7]

Q4: What are good general starting conditions for a new substrate?

For a typical aryl ketone, the following conditions provide a robust starting point for optimization.

ParameterRecommended Starting ConditionNotes
Catalyst RuCl(p-cymene)[(S,S)- or (R,R)-TsDPEN]Choose ligand chirality based on desired product enantiomer. (S,S) typically gives the (S)-alcohol.
Catalyst Loading 0.5 - 1.0 mol % (S/C = 200 to 100)Can often be lowered significantly after optimization (to <0.1 mol %).[14]
Hydrogen Source HCOOH/NEt3 (5:2 azeotrope) or NaHCO2/H2OThe formic acid system is generally preferred for high, stable % ee.[2][5]
Solvent Use H-source as solvent, or add co-solvent like DMF or CH3CN.Water is an excellent solvent when using sodium formate.[5][15]
Substrate Conc. 0.5 - 1.0 MHighly concentrated reactions may require more efficient heat transfer.
Temperature 25 - 60 °CStart at a moderate temperature (e.g., 40 °C) and adjust based on results.[5][13]

References

  • Dub, P. A., & Gordon, J. C. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. [Link]

  • Wang, Y., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. [Link]

  • Fuentes, G. A., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. [Link]

  • von Harbou, E., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

  • Wang, Z., et al. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • Dub, P. A., & Gordon, J. C. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. [Link]

  • Dong, V. M., et al. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research. [Link]

  • Xiao, J., et al. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters. [Link]

  • Rulíšek, L., et al. (2019). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules. [Link]

  • Widen, J. C., et al. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [Link]

  • Rulíšek, L., et al. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. ResearchGate. [Link]

  • Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. JACS Au. [Link]

  • Myers, A. G. (N.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Dub, P. A., et al. (2023). Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • Rychnovsky, S. D., et al. (2017). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Dub, P. A., & Tkachenko, N. V. (2022). The Source of Proton in the Noyori−Ikariya Reaction. ChemRxiv. [Link]

  • Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. JACS Au. [Link]

  • Bode, J. W. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Ding, K., et al. (2010). Noyori–Ikariya catalyst supported on tetra-arylphosphonium salt for asymmetric transfer hydrogenation in water. Green Chemistry. [Link]

  • Beller, M., et al. (2018). Catalytic asymmetric hydrogenation of enamides: Problems and challenges on scale. ResearchGate. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings. [Link]

  • Drago, P., & Rulíšek, L. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]

Sources

Troubleshooting guide for asymmetric allylic alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: AAA Troubleshooting

Diagnostic Matrix: Rapid Triage

Before altering your reaction parameters, identify your specific failure mode using the matrix below.

SymptomProbable CauseMechanismRecommended Fix
Low Conversion (<20%) Catalyst Poisoning / OxidationActive Pd(0)/Ir(I) species oxidized to inactive metal oxides.Degas solvents (freeze-pump-thaw x3). Ensure phosphine ligands are not oxidized (check ³¹P NMR).
Low ee (<50%) Background ReactionUncatalyzed nucleophilic attack competes with the metal-catalyzed cycle.Lower temperature (-78°C to 0°C). Switch leaving group from carbonate to acetate (less reactive).
Erosion of ee over time Product RacemizationPd(0) re-coordinates to the product allylic bond, reversing the cycle.Stop reaction early (monitor conversion closely). Use a bulkier nucleophile to prevent re-attack.
Wrong Regioisomer (Linear) Metal ControlPd favors linear (thermodynamic) products due to sterics.Switch Metal: Use Ir or Mo catalysts for branched (kinetic) selectivity.
No Reaction (Ir/Mo) Precursor Activation FailurePre-catalyst (e.g.,

) failed to form the active species.
Activation Step: Ensure base (e.g., TBD, NaH) is added before the electrophile to activate the ligand (C-H activation).
Deep Dive: The Enantioselectivity Crisis

User Query: "My Pd-AAA reaction works with 90% yield, but the ee is stuck at 40%. I'm using the standard Trost ligand. What is happening?"

Technical Analysis: In Palladium-catalyzed AAA, enantioselectivity is generally determined at the ionization step (oxidative addition) or the nucleophilic attack step, depending on the substrate.

  • Curtin-Hammett Control: The interconversion between the diastereomeric

    
    -allyl complexes (
    
    
    
    -
    
    
    -
    
    
    isomerization) must be faster than the nucleophilic attack. If your nucleophile is too reactive ("hot"), it attacks before the catalyst equilibrates to the thermodynamically preferred chiral pocket.

Troubleshooting Protocol:

  • Dilution Effect: Increase solvent volume. A lower concentration of nucleophile slows the bimolecular attack rate relative to the unimolecular equilibration of the

    
    -allyl complex.
    
  • Ligand "Bite" Optimization:

    • Standard: (R,R)-DACH-phenyl Trost Ligand. Good for general sterics.

    • Optimization: Switch to (R,R)-DACH-naphthyl. The naphthyl "walls" create a deeper chiral pocket, often boosting ee for smaller substrates by 10-20% [1].

  • Counter-ion Switch: If using a salt nucleophile (e.g., Na-malonate), add a sequestering agent like 15-Crown-5 or switch to a tetraalkylammonium salt to break up tight ion pairs, altering the transition state geometry.

Deep Dive: Regioselectivity (Branched vs. Linear)

User Query: "I need the chiral branched product for a drug intermediate, but Palladium gives me the linear achiral product."

Technical Analysis: This is a fundamental property of the metal center.

  • Palladium: Favors attack at the least hindered position (Linear) to minimize steric strain in the transition state.

  • Iridium/Molybdenum: Favor attack at the more substituted position (Branched).

    • Iridium Mechanism: Uses phosphoramidite ligands to form a specific active species via C-H activation.[1] The nucleophile attacks the substituted carbon due to electronic asymmetry in the allyl-Ir complex [2].

Visualization: The Regioselectivity Divergence

AAA_Regioselectivity Substrate Allylic Substrate (Linear or Branched) Pd_Path Palladium Catalyst (Trost Ligand) Substrate->Pd_Path Ir_Path Iridium Catalyst (Phosphoramidite) Substrate->Ir_Path Pi_Allyl_Pd Symm. u03c0-Allyl Pd (Steric Control) Pd_Path->Pi_Allyl_Pd Oxidative Addition Pi_Allyl_Ir Asymm. u03c0-Allyl Ir (Electronic Control) Ir_Path->Pi_Allyl_Ir C-H Activation & Ox. Add. Linear Linear Product (Achiral/Thermodynamic) Pi_Allyl_Pd->Linear Nu attacks least hindered C Branched Branched Product (Chiral/Kinetic) Pi_Allyl_Pd->Branched Minor path Pi_Allyl_Ir->Linear Minor path Pi_Allyl_Ir->Branched Nu attacks substituted C

Caption: Divergent pathways: Pd favors steric relief (linear), while Ir/Mo enable electronic control for chiral branched products.

Standard Operating Protocols (SOPs)
Protocol A: Palladium-Catalyzed AAA (Standard Trost Conditions)

Best for: Deracemization of cyclic allylic esters or linear alkylation.

  • Catalyst Pre-complexation (Critical Step):

    • In a flame-dried Schlenk tube, add

      
       (1.0 equiv Pd) and Trost Ligand (DACH-Phenyl, 1.1 equiv per Pd).
      
    • Dissolve in anhydrous CH₂Cl₂ (degassed). Stir at RT for 15 min. Solution should turn bright yellow (active catalyst).

  • Substrate Addition:

    • Add the allylic substrate (1.0 mmol) in minimal CH₂Cl₂.

  • Nucleophile Activation:

    • Separate vial: Mix Nucleophile (e.g., dimethyl malonate, 1.2 equiv) and BSA (N,O-Bis(trimethylsilyl)acetamide, 3.0 equiv). Add catalytic KOAc (5 mol%).

    • Why BSA? It generates the silyl enolate in situ, preventing base-mediated catalyst decomposition [3].

  • Reaction:

    • Cannulate the nucleophile mixture into the catalyst/substrate flask.

    • Stir at RT (or 0°C for higher ee). Monitor by TLC.[2]

Protocol B: Iridium-Catalyzed AAA (Branched Selective)

Best for: Creating chiral centers at the allylic position.

  • Pre-catalyst Activation:

    • Mix

      
       (2 mol%) and Phosphoramidite Ligand (4 mol%) in THF.
      
    • Add Propylamine (1.0 equiv relative to Ir) or TBD (base). Stir 20 min.

    • Note: This step activates the ligand via cyclometallation. Without this, the reaction will stall [4].

  • Reaction Assembly:

    • Add the allylic carbonate substrate.[3]

    • Add the nucleophile (often requires a stronger base like NaH or Cs₂CO₃ depending on pKa).

  • Purification Note:

    • Branched isomers can be difficult to separate from linear byproducts.[2] Use silver nitrate impregnated silica gel if standard chromatography fails.

FAQ: The "Memory Effect"

Q: I started with enantiopure starting material, but the product configuration depends on the starting material's chirality. I thought the


-allyl intermediate was achiral? 

A: This is the Memory Effect .[4]

  • Mechanism: If the ionization (oxidative addition) is faster than the equilibration of the

    
    -allyl complex, the nucleophile attacks the "unequilibrated" intermediate. The metal "remembers" the original stereochemistry because it hasn't had time to shuffle to the thermodynamic minimum.
    
  • Fix: If you want the ligand to control stereochemistry (not the substrate), you must slow down the nucleophilic attack (dilution, lower temp) or speed up the equilibration (add chloride ions, e.g., LiCl, to promote

    
    -
    
    
    
    -
    
    
    exchange).
Visualizing the Mechanism (Palladium)

Pd_Cycle cluster_soft Soft Nucleophile Pathway (pKa < 25) Pd0 Pd(0)-Ligand Active Species Coordination Olefin Coordination (u03b72-Complex) Pd0->Coordination Substrate OxAdd Oxidative Addition (Ionization) Coordination->OxAdd PiAllyl u03c0-Allyl Pd(II) (Electrophilic) OxAdd->PiAllyl Inversion 1 NuAttack Nucleophilic Attack (Stereo-determining) PiAllyl->NuAttack Soft Nu (Outer Sphere) Inversion 2 (Net Retention) Product Product + Pd(0) NuAttack->Product Product->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) cycle. Note that Soft Nucleophiles attack the ligand face (outer sphere), resulting in double inversion (net retention).

References
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution.[1][5][6] Topics in Organometallic Chemistry, 34, 169-208. Link

  • Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(18), 5813–5837. Link

  • Sanders, S. D., & Helmchen, G. (2000). Iridium-Catalyzed Asymmetric Allylic Substitutions.[1][5] Journal of the American Chemical Society, 122(30), 7195-7202. Link

Sources

Minimizing side reactions in palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

Catalysis Technical Support Center Ticket #8492: Minimizing Side Reactions in Pd-Coupling Assigned Specialist: Dr. Alex Chen, Senior Application Scientist

Introduction: The "Black Box" of Palladium

Welcome to the support center. If you are reading this, you are likely staring at an LCMS trace that shows everything except your target molecule. Palladium catalysis is often treated as a "black box"—you put reagents in, and a cross-coupled product comes out. When it fails, however, it is usually because a specific, competitive pathway has outcompeted the productive catalytic cycle.

This guide is not a recipe book; it is a diagnostic tool. We will isolate the three most common "catalyst killers" and provide the mechanistic logic to suppress them.

Module 1: The "Disappearing Nucleophile" (Protodeboronation)

User Question: "I am running a Suzuki-Miyaura coupling with a 2-heteroaryl boronic acid. My aryl halide is untouched, but my boronic acid has converted entirely to the de-borylated arene (Ar-H). What is happening?"

Technical Diagnosis: You are experiencing Protodeboronation .[1] This is the most common failure mode in Suzuki couplings involving electron-deficient or heteroaryl boronic acids.

The Mechanism (Why it happens): Contrary to popular belief, this is often a base-catalyzed process, not just an acid-catalyzed one.

  • Base Attack: The base (OH⁻ or OR⁻) coordinates to the Boron to form a boronate "ate" complex.[1]

  • The Fork in the Road: This "ate" complex is required for transmetallation (productive). However, if transmetallation is slow (due to sterics or poor catalyst activity), the "ate" complex becomes vulnerable to protonation by water or solvent, cleaving the C-B bond.

The Solution Protocol:

VariableRecommendationCausality
Boron Source Switch to MIDA Boronates MIDA boronates slowly hydrolyze to release the active boronic acid, keeping the standing concentration of the vulnerable "ate" complex low (The "Slow-Release" Strategy) [1].[1]
Water Go Anhydrous Remove the proton source. Use anhydrous bases like

or

in dry dioxane. Avoid

systems [2].
Catalyst Increase Activity (G3/G4) Use a highly active precatalyst (e.g., XPhos Pd G4). If the transmetallation rate (

) is faster than the decomposition rate (

), you win.

Visualization: The Competition Pathway

Protodeboronation Start Boronic Acid (Ar-B(OH)2) Ate Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Ate Coordination Base Base (OH-) Base->Ate Product Productive Transmetallation Ate->Product Fast (k_trans) Side Destructive Protodeboronation Ate->Side Slow (k_prot) + H2O Pd Pd(II)-Ar-X Pd->Product

Figure 1: The kinetic competition between productive coupling and destructive protonolysis.

Module 2: The "Wrong Product" ( -Hydride Elimination)

User Question: "I am trying to couple an alkyl halide with an amine (Buchwald-Hartwig) or an aryl boronate. Instead of the coupled product, I see an isomerized alkene and reduced starting material."

Technical Diagnosis: Your alkyl-palladium intermediate is undergoing ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-Hydride Elimination .[2][3] This occurs when the Pd center finds an adjacent hydrogen atom (on the 

-carbon) more accessible than the reductive elimination pathway.

The "Self-Validating" Fix: To prevent this, you must make


-hydride elimination geometrically impossible or energetically unfavorable compared to reductive elimination.

Troubleshooting Guide:

  • Ligand Selection (The Steric Wall):

    • Action: Switch to bulky biaryl phosphines (e.g., BrettPhos for amines, XPhos for carbon nucleophiles).

    • Reasoning: These ligands are massive. They occupy the coordination sites required for the Pd-H agostic interaction (the precursor to elimination) and sterically force the Pd(II) species to undergo reductive elimination to relieve strain [3].

  • The "Bite Angle" Check:

    • Action: If using bidentate ligands, use Xantphos (wide bite angle ~111°).

    • Reasoning: A wide bite angle distorts the square planar geometry, favoring reductive elimination over

      
      -elimination.
      

Decision Matrix: Ligand vs. Substrate

Substrate TypeRisk LevelRecommended Ligand System
Aryl Halide + Aryl Amine LowRuPhos, BINAP
Alkyl Halide (

)
Critical CataCXium A , Cy-JohnPhos (Specific for alkyl-alkyl)
Primary Amine MediumBrettPhos (Prevents double arylation)

Module 3: The "Dead Catalyst" (Pd Black Formation)

User Question: "My reaction mixture turns black within 10 minutes and conversion stops at 30%. Adding more catalyst doesn't help."

Technical Diagnosis: You are suffering from Catalyst Aggregation (Pd Black) .[4][5] Your active monomeric Pd(0) species are clustering into catalytically inactive nanoparticles.[6] This is often caused by "under-ligation" or the use of unstable precatalysts.

Root Cause Analysis:

  • The

    
     Trap:  Common sources of 
    
    
    
    vary wildly in quality. Furthermore, the dba ligand can inhibit the reaction or fail to dissociate, while at other times it dissociates too fast, leaving naked Pd(0) to aggregate [4].

The Protocol: Stop using


 + Free Ligand for difficult couplings. Switch to Palladacycle Precatalysts  (e.g., Buchwald G3 or G4).

Why Precatalysts Work (The Logic):

  • Stoichiometry: They contain a 1:1 ratio of Pd to Ligand.

  • Activation: They are stable Pd(II) species that only reduce to active Pd(0)L when exposed to the base in the reaction vessel. This ensures the active catalyst is generated in situ exactly when needed, preventing premature death.

Workflow: Troubleshooting Low Conversion

PdBlack Start Issue: Reaction Turns Black Low Conversion Check1 Are you using Pd2(dba)3? Start->Check1 Action1 Switch to Pd-G4 Precatalyst (e.g., XPhos Pd G4) Check1->Action1 Yes Check2 Is Ligand Loading < 2x Pd? Check1->Check2 No Action2 Increase Ligand:Pd ratio to 2:1 or 3:1 Check2->Action2 Yes Action3 Check for Oxidants/O2 (Degas Solvents) Check2->Action3 No

Figure 2: Decision tree for diagnosing catalyst decomposition.

Module 4: The "Twin" Impurity (Homocoupling)

User Question: "I am seeing a significant amount of Biaryl (Ar-Ar) byproduct in my Suzuki reaction, or Diyne in my Sonogashira reaction."

Technical Diagnosis: This is Oxidative Homocoupling (Glaser-type in alkynes, Ullmann-type in aryls).

The Cause: Oxygen is the enemy.


 oxidizes your active Pd(0) back to Pd(II) via a peroxo-intermediate. This Pd(II) species is excellent at grabbing two nucleophiles (boronic acids or alkynes) and stitching them together, bypassing the aryl halide entirely.

The Fix (Strict Anaerobic Protocol):

  • Sparging is Insufficient: For sensitive reactions, simple bubbling of

    
     is not enough. Use the Freeze-Pump-Thaw  method for solvents.
    
  • The "Sacrificial" Reductant: In extreme cases, add a small amount (5-10 mol%) of Ascorbic Acid or Hydroquinone to scavenge stray oxidants [5].

References

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Coupling.[7] Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Halides.[8][9] Accounts of Chemical Research.[7]

  • Zalesskiy, S. S., & Ananikov, V. P. (2012). Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Catalysis, Mechanisms, and Impurities. Organometallics.[2][7][10][11]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comparative Analysis of Chiral Diamine Ligands: Benchmarking 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a detailed comparative analysis of the chiral diamine 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine, particularly when incorporated into the well-established Trost ligand framework. Its performance will be benchmarked against other commonly employed chiral diamine backbones in the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone transformation in modern synthetic organic chemistry.

Introduction: The Central Role of the Chiral Backbone

The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by its three-dimensional structure, which dictates the chiral environment around the metal center. The diamine backbone of a ligand, such as the Trost-type ligands, is a critical determinant of this environment.[1] It influences the spatial arrangement of the phosphine groups, thereby controlling the approach of the substrate and the nucleophile to the palladium center during the catalytic cycle.[2]

This guide focuses on the Trost ligand derived from (1S,2S)- or (1R,2R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine, hereafter referred to as the Anthracenyl Trost Ligand (Lanth) . This ligand is characterized by its rigid, bicyclic scaffold, which imparts distinct steric and electronic properties compared to more conventional backbones like trans-1,2-diaminocyclohexane (DACH). We will compare the performance of Lanth with the widely used DACH-phenyl Trost Ligand , highlighting key differences in reactivity, regioselectivity, and enantioselectivity.

Performance Benchmark: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

A key study by Trost, Xu, and Schmidt provides a comparative analysis of Lanth and a naphthyl-derived Trost ligand (Lnaph) in the decarboxylative AAA of allyl 1,2-enediol carbonates.[5] This reaction offers a unique opportunity to probe the regioselectivity of the nucleophilic attack, a critical performance indicator for these ligands.

Comparative Performance Data

The following table summarizes the performance of the Anthracenyl Trost Ligand (Lanth) in the palladium-catalyzed AAA of an allyl 1,2-enediol carbonate, as reported by Trost et al.[5] For context, while not a direct comparison, the DACH-phenyl Trost ligand is known to provide high yields and enantioselectivities (often >95% ee) in the benchmark AAA of rac-1,3-diphenylallyl acetate.[6]

LigandSubstrateProduct(s)Ratio (Ketone:Aldehyde)Yield (%)ee (%)Reference
Lanth Allyl 2-oxo-1-phenylpropyl carbonateα-siloxyaldehyde and α-acyloxyketoneFavors Aldehyde--[5]
Lnaph Allyl 2-oxo-1-phenylpropyl carbonateα-acyloxyketone19:18594[5]

Note: The study by Trost et al. focused on regioselectivity and did not report isolated yields and ee% for the Lanth-catalyzed reaction under the same conditions as Lnaph, as the primary outcome was the switch in regioselectivity.

Mechanistic Insights and the Influence of the Anthracenyl Backbone

The rigid and sterically demanding anthracenyl backbone of Lanth plays a crucial role in dictating the outcome of the catalytic reaction. The observed preference for the formation of the α-siloxyaldehyde in the AAA of 1,2-enediol carbonates suggests that the steric bulk of the Lanth ligand directs the nucleophilic attack to the less substituted terminus of the π-allyl palladium intermediate.[5]

In contrast, ligands with different steric profiles, such as Lnaph, can favor attack at the more substituted carbon, leading to the α-acyloxyketone.[5] This highlights the profound impact of the diamine backbone on the regioselectivity of the reaction, a parameter that can be fine-tuned by judicious ligand design.

The enantioselectivity of the reaction is controlled by the chiral pocket created by the ligand around the palladium center. The C₂-symmetric nature of the diamine backbone ensures that the two phenyl groups of the phosphine moieties create a well-defined chiral environment, forcing the incoming nucleophile to approach the π-allyl complex from a specific face, thus leading to the preferential formation of one enantiomer.[7]

Experimental Protocols

Synthesis of the Anthracenyl Trost Ligand (Lanth)

The synthesis of the Lanth ligand involves the coupling of (1S,2S)- or (1R,2R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine with 2-(diphenylphosphino)benzoic acid. A general procedure is outlined below.

dot

Synthesis cluster_reactants Reactants & Reagents Diamine 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine Reaction Diamine->Reaction Acid 2-(Diphenylphosphino)benzoic acid Acid->Reaction Coupling Coupling Agent (e.g., DCC, EDC) Coupling->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Lanth Anthracenyl Trost Ligand (Lanth) Reaction->Lanth Stir at rt

Caption: General workflow for the synthesis of the Anthracenyl Trost Ligand (Lanth).

Step-by-Step Protocol:

  • To a solution of 2-(diphenylphosphino)benzoic acid (2.2 equivalents) in an anhydrous solvent such as dichloromethane under an inert atmosphere, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (1S,2S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine (1.0 equivalent) in the same anhydrous solvent.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Anthracenyl Trost Ligand.

General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

The following is a general procedure for the AAA reaction, which can be adapted for specific substrates and nucleophiles.

dot

AAA_Workflow cluster_catalyst Catalyst Preparation Pd_source Palladium Precatalyst (e.g., [Pd(allyl)Cl]2) Catalyst_Formation Active Pd(0) Catalyst Pd_source->Catalyst_Formation Ligand Chiral Ligand (e.g., Lanth) Ligand->Catalyst_Formation Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) Reaction_Mixture Solvent->Reaction_Mixture Substrate Allylic Substrate Substrate->Reaction_Mixture Nucleophile Nucleophile Nucleophile->Reaction_Mixture Base Base (if required) (e.g., NaH, BSA) Base->Reaction_Mixture Catalyst_Formation->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Stir at specified temp. Purification Column Chromatography Workup->Purification Product Product Purification->Product Chiral Product

Caption: Experimental workflow for a typical Palladium-Catalyzed Asymmetric Allylic Alkylation.

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the palladium precatalyst (e.g., π-allylpalladium chloride dimer, 1-2.5 mol%) and the chiral ligand (e.g., Lanth, 2.5-7.5 mol%) in an anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

  • In a separate flask, prepare the nucleophile. For malonates, this may involve deprotonation with a base such as sodium hydride. For other nucleophiles, a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) may be used.

  • Add the allylic substrate (1.0 equivalent) to the catalyst solution.

  • Add the prepared nucleophile to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from 0 °C to room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine scaffold provides a rigid and sterically defined backbone for the Trost-type ligands. The resulting Anthracenyl Trost Ligand (Lanth) has demonstrated a distinct influence on the regioselectivity of asymmetric allylic alkylation, favoring the formation of the linear product in the case of 1,2-enediol carbonates. This behavior contrasts with other Trost ligand variants and underscores the tunability of the catalytic outcome through rational modification of the ligand backbone.

While direct comparative data against the workhorse DACH-phenyl Trost ligand in benchmark reactions remains an area for further investigation, the unique steric and electronic properties of the anthracenyl backbone make it a valuable tool in the arsenal of synthetic chemists. Future studies directly comparing the performance of Lanth and other Trost ligands in a wider range of AAA reactions will be crucial for fully elucidating its potential and defining its niche in the ever-expanding field of asymmetric catalysis. The insights gained from such studies will undoubtedly contribute to the development of next-generation catalysts with enhanced selectivity and broader substrate scope.

References

  • Trost, B. M. Asymmetric Allylic Alkylation, an Enabling Methodology. J. Org. Chem.2004, 69 (18), 5813–5837.
  • Umemiya, S.; Ros-Pardo, D.; Toste, F. D. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chem. Rev.2021 , 121 (15), 9695-9771. [Link]

  • Trost, B. M.; Van Vranken, D. L.
  • Tsuji–Trost reaction. In Wikipedia; 2023. [Link]

  • Braun, M. Organic Syntheses Procedure. Org. Synth.2019, 96, 378-393.
  • Trost, B. M.; Xu, J.; Schmidt, T. Ligand Controlled Highly Regio- and Enantioselective Synthesis of α-Acyloxyketones by Palladium-Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates. J. Am. Chem. Soc.2008 , 130 (36), 11852–11853. [Link]

  • Trost ligand. Grokipedia. [Link]

  • Trost, B. M.; Schroeder, G. M. Palladium-Catalyzed Asymmetric Alkylation of Ketone Enolates. J. Am. Chem. Soc.1999, 121 (28), 6759–6760.
  • Trost, B. M.; Crawley, M. L. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chem. Rev.2003, 103 (8), 2921–2944.
  • Behenna, D. C.; Stoltz, B. M. The Enantioselective Tsuji Allylation. J. Am. Chem. Soc.2004, 126 (46), 15044–15045.
  • Trost, B. M.; Machacek, M. R.; Aponick, A. Predicting the Stereochemistry of Diphenylphosphino Benzoic Acid (DPPBA)-Based Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions: A Working Model. Acc. Chem. Res.2006, 39 (10), 747–760.
  • Trost asymmetric allylic alkylation. chemeurope.com. [Link]

  • Trost, B. M.; Bunt, R. C. Asymmetric induction in allylic alkylations of 3-(acyloxy)cycloalkenes. J. Am. Chem. Soc.1994, 116 (9), 4089–4090.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and HSE Officers in Drug Development. Chemical Identity: 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine (Racemic, R,R, or S,S enantiomers). CAS Registry Number(s): 138517-66-5 (S,S), 181139-49-1 (R,R), 5445-55-6 (related derivatives). Last Updated: February 17, 2026

Part 1: Immediate Action Card (The "Crash Cart")

Print this section and post it on the fume hood sash during active handling.

Critical Safety Parameter Immediate Directive
Primary Hazards Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) , Very Toxic to Aquatic Life (H410) .
Physical State Solid powder or crystals. Hygroscopic. Potential for static charge buildup.
Inhalation Emergency Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.
Skin Contact Brush off loose particles before washing. Rinse with soap and water for 15 minutes.
Eye Contact Flush with water for 15 minutes, lifting eyelids.[1] Remove contact lenses if present.[1][2]
Spill (Solid) Do not sweep dry. Use a HEPA vacuum or wet-wipe method to prevent dust generation.
Fire Emits toxic Nitrogen Oxides (NOx). Use CO₂, dry chemical, or alcohol-resistant foam.[2]

Part 2: Risk Assessment & Mechanistic Toxicology

To trust the protocol, you must understand the mechanism of injury .

  • Alkaline Hydrolysis (The "Caustic" Effect): As a diamine, this compound is basic. Upon contact with moisture (sweat, mucous membranes), it protonates, generating hydroxide ions locally. This causes saponification of skin lipids, leading to irritation or chemical burns if left untreated.

    • Implication: Moisture management inside gloves is critical. Sweaty hands increase the risk of injury if the glove barrier is breached.

  • Sensitization Potential: While primarily classified as an irritant, benzylic and aliphatic diamines have structural alerts for skin sensitization (haptenization of proteins).

    • Implication: "Zero Contact" is the standard. Incidental exposure should never be tolerated.

  • Environmental Persistence: The rigid ethanoanthracene backbone makes this molecule resistant to rapid biodegradation, hence the H410 (Very toxic to aquatic life with long lasting effects) classification.

    • Implication: No trace can enter sink drains. All wipes, gloves, and weigh boats must be disposed of as solid hazardous waste.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validation : If you cannot check the box, do not proceed.

Body AreaPPE RequirementTechnical Justification
Respiratory Primary: Certified Chemical Fume Hood.Secondary: N95/P100 Respirator (if outside hood).The solid is a respiratory irritant (H335).[2] Engineering controls (hood) are superior to PPE.
Hand (Solid) Double Nitrile Gloves (min 0.11 mm thickness).Outer glove changed immediately upon contamination.Nitrile provides excellent resistance to dry particulates. Double gloving prevents micro-tears from exposing skin.
Hand (Solution) Barrier Laminate (Silver Shield) or Viton (if dissolved in DCM/Chloroform).Standard Nitrile degrades rapidly (<5 mins) in halogenated solvents often used with this ligand.
Eyes Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders which can drift around side shields.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers .Sleeve covers bridge the gap between the glove cuff and lab coat, a common exposure point for wrists.

Part 4: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer (Solid)

Objective: Weigh X mg of ligand without generating airborne dust or static discharge.

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the fume hood (ethanoanthracene derivatives are static-prone).

    • Line the work surface with a disposable absorbent pad (plastic side down).

  • The "Zone" Setup:

    • Designate a "Clean Zone" (Balance) and a "Dirty Zone" (Stock container).

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.

    • Self-Validating Step: After closing the container, wipe the exterior threads with a dry Kimwipe. If the wipe shows residue, the container was not sealed properly or the threads are contaminated.

  • Decontamination:

    • Place the weigh boat into a secondary container for transport.

    • Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) to pick up invisible dust.

Protocol B: Reaction Setup (Solution Phase)

Objective: Dissolving the ligand for catalysis.

  • Solvent Choice Warning:

    • If using Dichloromethane (DCM) : You must wear Silver Shield laminate gloves under your nitrile gloves. DCM permeates nitrile in seconds, carrying the toxic diamine through to your skin.

  • Addition:

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.

    • Ensure the reaction vessel is vented to a scrubber or inert gas line if heating is involved.

Part 5: Mandatory Visualization

Diagram 1: Safe Weighing Workflow Logic

This diagram illustrates the engineering controls and decision points during the weighing process.

WeighingProtocol Start START: Weighing Procedure CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Flow > 100 fpm? CheckPPE->HoodCheck HoodCheck->Start No (Abort) StaticControl Engage Anti-Static Device HoodCheck->StaticControl Yes OpenVial Open Vial in Hood (Dirty Zone) StaticControl->OpenVial Transfer Transfer Solid to Weigh Boat OpenVial->Transfer WipeTest Wipe Test Container Threads Transfer->WipeTest Residue Residue Found? WipeTest->Residue Clean Decontaminate Container Change Outer Gloves Residue->Clean Yes Finish Proceed to Reaction Residue->Finish No Clean->WipeTest

Caption: Step-by-step logic for weighing the ligand, emphasizing the "Wipe Test" as a critical control point for containment.

Diagram 2: Spill Response Decision Tree

This diagram guides the user through a spill scenario, prioritizing environmental protection.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid DO NOT SWEEP Use HEPA Vacuum or Wet-Wipe Method Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pads Liquid->ActionLiquid Waste Collect in Haz-Waste Drum (Label: Toxic to Aquatic Life) ActionSolid->Waste ActionLiquid->Waste Decon Wash Surface with Dilute Acetic Acid (Neutralize) Waste->Decon Final Report Incident Decon->Final

Caption: Decision matrix for spills. Note the prohibition of dry sweeping to prevent inhalation hazards.

Part 6: Waste Disposal & Decontamination

The Golden Rule: Nothing goes down the sink.

  • Solid Waste:

    • All contaminated gloves, weigh boats, and paper towels must be placed in a dedicated solid waste container labeled "Toxic Organic Solid" .

  • Liquid Waste:

    • Mother liquors and wash solvents must be segregated into "Halogenated" or "Non-Halogenated" waste streams.

    • Labeling: Clearly mark the waste tag with "Contains Ethanoanthracene Diamine - Marine Pollutant" .

  • Surface Decontamination:

    • Since the amine is basic, a simple water wash may not be effective.

    • Step 1: Wipe with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to protonate the amine, making it water-soluble.

    • Step 2: Follow with a soap and water rinse.[2]

    • Step 3: Final rinse with Ethanol.

Part 7: References

  • PubChem. (2025).[3][4] Compound Summary: (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine (CID 11499644).[4] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine.[5][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.